molecular formula C18H23N3O6 B13725116 Imidaprilat-d3

Imidaprilat-d3

Cat. No.: B13725116
M. Wt: 380.4 g/mol
InChI Key: VFAVNRVDTAPBNR-SLUVDJKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidaprilat-d3 is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

380.4 g/mol

IUPAC Name

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3

InChI Key

VFAVNRVDTAPBNR-SLUVDJKZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Imidaprilat-d3: A Technical Guide to Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and stability of Imidaprilat-d3, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled form of Imidaprilat, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid[1][2]
Synonyms Imidapril Diacid-d5[2][3]
Molecular Formula C₁₈H₂₀D₃N₃O₆[2]
Molecular Weight 380.41 g/mol [2]
CAS Number 1356019-69-6[1][3][4]
Melting Point 239-241°C[3]
Appearance White to Off-White Solid
Solubility Soluble in Water[3]

Stability and Storage

While specific, in-depth stability studies on this compound are not extensively published, its stability can be largely inferred from studies on its non-deuterated counterpart, Imidaprilat, and general principles of deuterated standards.

Storage Recommendations: For short-term use, this compound may be stored at room temperature. However, for long-term storage, it is recommended to keep it at -20°C to ensure its integrity and prevent degradation.

Degradation Profile: Imidaprilat is a known degradation product of the prodrug Imidapril Hydrochloride. Studies on Imidapril's forced degradation reveal that its decomposition is accelerated by elevated temperature and humidity. The primary degradation pathways for Imidapril are hydrolysis of the ester group to form Imidaprilat and intramolecular cyclization to a diketopiperazine derivative. This suggests that Imidaprilat itself is relatively stable under conditions that favor the hydrolysis of its parent compound.

Forced degradation studies on Imidapril have been conducted under various stress conditions, including:

  • Acidic and Basic Hydrolysis: Imidapril undergoes hydrolysis to Imidaprilat.

  • Oxidative Stress: The molecule's susceptibility to oxidation has been evaluated.

  • Thermal and Photolytic Stress: Exposure to heat and light can induce degradation.

As a deuterated internal standard, the stability of the deuterium label is crucial. The deuterium atoms in this compound are on the phenylpropyl side chain and are not readily exchangeable under typical analytical conditions. However, exposure to extreme pH and high temperatures over prolonged periods could potentially lead to back-exchange with hydrogen from the solvent.

Experimental Protocols

The following is a representative experimental protocol for a forced degradation study and the development of a stability-indicating HPLC method, based on methodologies reported for Imidapril and its degradation products.

Forced Degradation Study

Objective: To generate potential degradation products of this compound and to assess its stability under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in a hot air oven at 105°C for 48 hours.

  • Photostability: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.

Analyze all stressed samples by HPLC to identify and quantify any degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and phosphate buffer (pH adjusted) in a gradient or isocratic elution. A typical starting point could be Acetonitrile:Phosphate Buffer (e.g., 40:60 v/v).
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

Imidaprilat, the active form of Imidapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, thereby lowering blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H₂O Retention Imidaprilat_d3 This compound (ACE Inhibitor) Imidaprilat_d3->ACE Inhibits Stability_Workflow cluster_0 1. Sample Preparation cluster_1 2. Analytical Method cluster_2 3. Sample Analysis cluster_3 4. Data Interpretation & Reporting Prepare_Stock Prepare Stock Solution of this compound Stress_Samples Subject Aliquots to Forced Degradation Conditions (Heat, pH, Light, Oxidation) Prepare_Stock->Stress_Samples Analyze_Samples Analyze Stressed and Control Samples by HPLC Stress_Samples->Analyze_Samples Develop_HPLC Develop Stability-Indicating HPLC Method Validate_Method Validate Method (ICH) Specificity, Linearity, Accuracy, etc. Develop_HPLC->Validate_Method Validate_Method->Analyze_Samples Identify_Degradants Identify and Quantify Degradation Products Analyze_Samples->Identify_Degradants Determine_Pathway Determine Degradation Pathway Identify_Degradants->Determine_Pathway Assess_Stability Assess Intrinsic Stability and Propose Storage Conditions Determine_Pathway->Assess_Stability Generate_Report Generate Stability Report Assess_Stability->Generate_Report

References

An In-depth Technical Guide to the Synthesis and Purification of Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Imidaprilat-d3, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. Given the limited publicly available information on the specific synthesis of this isotopically labeled compound, this guide integrates established synthetic methodologies for Imidapril with common deuteration techniques. The experimental protocols are presented to offer a practical framework for researchers in drug development and related fields.

Introduction

Imidapril is an orally administered prodrug that is rapidly metabolized in the liver to its active diacid form, Imidaprilat.[1][2] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]

Deuterated analogs of active pharmaceutical ingredients (APIs), such as this compound, are of significant interest in pharmaceutical research. The incorporation of deuterium can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced formation of undesired metabolites. This guide outlines a potential pathway for the synthesis and purification of this compound, focusing on a strategy that incorporates deuterium into the phenylpropyl side chain.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, beginning with the deuteration of a suitable precursor, followed by coupling with the 2-oxoimidazolidine-4-carboxylic acid backbone, and concluding with a final deprotection step.

Signaling Pathway of Imidaprilat

The mechanism of action of Imidaprilat involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). A simplified diagram of this pathway is presented below.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Imidaprilat_d3 This compound Imidaprilat_d3->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure

Figure 1: Simplified signaling pathway of the renin-angiotensin-aldosterone system (RAAS) and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental procedures for the synthesis and purification of this compound.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

Synthesis_Workflow cluster_0 Deuteration cluster_1 Intermediate Synthesis cluster_2 Core Synthesis cluster_3 Final Assembly & Purification Start Ethyl 4-phenylbutanoate Deuteration Transition Metal-Catalyzed H/D Exchange Start->Deuteration Deuterated_Ester Ethyl 4-(phenyl-d3)-butanoate Deuteration->Deuterated_Ester Coupling1 Reductive Amination Deuterated_Ester->Coupling1 Alanine L-Alanine Alanine->Coupling1 Deuterated_Intermediate N-[(S)-1-(Ethoxycarbonyl)-3-(phenyl-d3)-propyl]-L-alanine Coupling1->Deuterated_Intermediate Coupling2 Peptide Coupling Deuterated_Intermediate->Coupling2 Asparagine N-Cbz-L-asparagine Cyclization Cyclization & Methylation Asparagine->Cyclization Core_Intermediate (4S)-1-methyl-2-oxoimidazolidine- 4-carboxylic acid tert-butyl ester Cyclization->Core_Intermediate Core_Intermediate->Coupling2 Protected_Imidaprilat_d3 Protected this compound Coupling2->Protected_Imidaprilat_d3 Deprotection Acidic Deprotection Protected_Imidaprilat_d3->Deprotection Crude_Imidaprilat_d3 Crude this compound Deprotection->Crude_Imidaprilat_d3 Purification Preparative HPLC Crude_Imidaprilat_d3->Purification Final_Product This compound Purification->Final_Product

Figure 2: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 4-(phenyl-d3)-butanoate

Protocol:

  • To a solution of ethyl 4-phenylbutanoate (1 equivalent) in a suitable solvent (e.g., deuterated chloroform), add a transition metal catalyst (e.g., 5 mol% of a suitable iridium or palladium catalyst).

  • The reaction mixture is then placed under a deuterium gas (D2) atmosphere (1 atm).

  • The reaction is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 24-48 hours), monitoring the progress by NMR or GC-MS to determine the extent of deuteration.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude deuterated ester, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-[(S)-1-(Ethoxycarbonyl)-3-(phenyl-d3)-propyl]-L-alanine

Protocol:

  • A solution of ethyl 4-(phenyl-d3)-butanoate (1 equivalent) and L-alanine (1.2 equivalents) in a suitable solvent (e.g., methanol) is prepared.

  • A reducing agent, such as sodium cyanoborohydride (1.5 equivalents), is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel affords the desired deuterated intermediate.

Step 3: Synthesis of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

This intermediate is synthesized from N-benzyloxycarbonyl-L-asparagine through a multi-step process involving cyclization, esterification, and methylation, as described in the literature for the synthesis of Imidapril.[3]

Step 4: Coupling and Deprotection to Yield this compound

Protocol:

  • To a solution of N-[(S)-1-(Ethoxycarbonyl)-3-(phenyl-d3)-propyl]-L-alanine (1 equivalent) and (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester (1 equivalent) in a suitable solvent (e.g., dichloromethane), a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (2 equivalents) are added at 0 °C.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction mixture is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the protected this compound.

  • The crude protected product is dissolved in a solution of trifluoroacetic acid in dichloromethane (e.g., 1:1 v/v) and stirred at room temperature for 2-4 hours to remove the tert-butyl protecting group.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the crude this compound.

Purification

The final purification of this compound is crucial to obtain a high-purity product suitable for research and analytical purposes.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Final_Product Pure this compound (>98% Purity) Crystallization->Final_Product

Figure 3: General purification workflow for this compound.
Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent mixture (e.g., water/acetonitrile).

  • The solution is injected onto a preparative reverse-phase C18 HPLC column.

  • Elution is performed using a gradient of a suitable mobile phase, such as a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Fractions are collected based on the UV absorbance profile at an appropriate wavelength (e.g., 214 nm).

  • Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure.

Crystallization

Protocol:

  • The purified this compound obtained from HPLC is dissolved in a minimal amount of a hot solvent (e.g., ethanol/water).

  • The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final, highly pure this compound.

Data Presentation

The following tables summarize the expected materials and potential outcomes for the synthesis of this compound. The yields and purity are estimates based on analogous reactions reported in the chemical literature and may vary depending on the specific reaction conditions.

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierGradePurpose
Ethyl 4-phenylbutanoateCommercial Source≥98%Starting material
Deuterium gas (D2)Commercial SourceHigh purityDeuterium source
Iridium or Palladium CatalystCommercial SourceCatalyst gradeH/D exchange catalyst
L-AlanineCommercial Source≥99%Chiral building block
Sodium cyanoborohydrideCommercial SourceReagent gradeReducing agent
N-Cbz-L-asparagineCommercial Source≥98%Precursor for the core
HATUCommercial SourcePeptide gradeCoupling agent
Trifluoroacetic acidCommercial SourceReagent gradeDeprotecting agent
AcetonitrileCommercial SourceHPLC gradePurification solvent

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsEstimated Yield (%)Estimated Purity (%)
1DeuterationEthyl 4-phenylbutanoate, D2, Catalyst70-85>95 (by GC-MS)
2Reductive AminationDeuterated ester, L-Alanine, NaBH3CN60-75>95 (by LC-MS)
3CouplingDeuterated intermediate, Core intermediate, HATU75-90>90 (by LC-MS)
4DeprotectionProtected this compound, TFA85-95Crude
5Purification (HPLC)Crude this compound50-70>98
6CrystallizationPurified this compound80-95>99

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. By combining established synthetic routes for the non-deuterated parent compound with standard deuteration methodologies, a viable pathway for obtaining this valuable research compound is outlined. The provided experimental protocols and purification strategies offer a solid starting point for researchers and scientists in the field of drug development and medicinal chemistry. It is important to note that optimization of each step would be necessary to achieve the desired yields and purity in a laboratory setting.

References

Commercial Suppliers and Technical Guide for Imidaprilat-d3 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Imidaprilat-d3, a deuterated internal standard crucial for the accurate quantification of imidaprilat in complex biological matrices. This document outlines the typical product specifications, commercial suppliers, and a detailed, generalized experimental protocol for its use in bioanalytical method development and validation, particularly in pharmacokinetic and drug metabolism studies.

Introduction to this compound

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, used in the treatment of hypertension.[1][2] this compound is a stable isotope-labeled (SIL) analog of imidaprilat, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte of interest, experiences similar ionization effects, and corrects for variability in sample preparation and instrument response, leading to high accuracy and precision.[3][4]

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds for research purposes. While specific lot-to-lot variability exists, the following tables summarize the typical quantitative data and product information available from these suppliers. Researchers are advised to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate information.

Commercial Suppliers
Supplier NameWebsite
Santa Cruz Biotechnology, Inc.--INVALID-LINK--
VIVAN Life Sciences--INVALID-LINK--
MyBioSource, Inc.--INVALID-LINK--
United States Biological--INVALID-LINK--
BIOGEN Científica--INVALID-LINK--
Pharmaffiliates--INVALID-LINK--
LGC Standards--INVALID-LINK--
Typical Product Specifications

The following table summarizes the key chemical and physical properties of this compound.

ParameterTypical SpecificationAnalytical Method
Chemical Purity ≥98%HPLC, LC-MS
Isotopic Enrichment ≥99 atom % DeuteriumMass Spectrometry, NMR Spectroscopy
Molecular Formula C₁₈H₂₀D₃N₃O₆[5]-
Molecular Weight ~380.41 g/mol [5]Mass Spectrometry
CAS Number 1356019-69-6[6]-
Appearance White to off-white solidVisual Inspection
Storage Conditions -20°C-

Experimental Protocols

The following section outlines a detailed, generalized methodology for the use of this compound as an internal standard for the quantification of imidaprilat in a biological matrix (e.g., plasma) using LC-MS/MS.

Materials and Reagents
  • Imidaprilat analytical standard

  • This compound internal standard

  • Human or animal plasma (control)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge capable of accommodating 96-well plates

  • LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imidaprilat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Imidaprilat by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[7][8][9][10]

  • Spiking: To 50 µL of blank plasma in a 96-well plate, add 5 µL of the appropriate Imidaprilat working standard solution. For quality control (QC) and unknown samples, add 5 µL of the 50:50 acetonitrile/water mixture.

  • Addition of Internal Standard: Add 150 µL of the this compound internal standard working solution (in acetonitrile with 0.1% formic acid) to all wells. The organic solvent will induce protein precipitation.

  • Vortexing: Mix the plate thoroughly for 2-3 minutes.

  • Centrifugation: Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate imidaprilat from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Imidaprilat: m/z 378.2 → 206.1

      • This compound: m/z 381.2 → 209.1

    • Optimize other mass spectrometer parameters such as declustering potential, collision energy, and source temperature.

Data Analysis

Quantify the concentration of imidaprilat in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the standards.

Visualizations

Supplier and Product Relationship

G cluster_suppliers Commercial Suppliers Santa_Cruz_Biotechnology Santa Cruz Biotechnology Imidaprilat_d3 This compound (Internal Standard) Santa_Cruz_Biotechnology->Imidaprilat_d3 VIVAN_Life_Sciences VIVAN Life Sciences VIVAN_Life_Sciences->Imidaprilat_d3 MyBioSource MyBioSource MyBioSource->Imidaprilat_d3 US_Biological United States Biological US_Biological->Imidaprilat_d3 BIOGEN_Cientifica BIOGEN Científica BIOGEN_Cientifica->Imidaprilat_d3 Pharmaffiliates Pharmaffiliates Pharmaffiliates->Imidaprilat_d3

Caption: Relationship between commercial suppliers and the availability of this compound.

Experimental Workflow for Bioanalysis

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

References

Imidaprilat-d3: A Technical Guide to Certificate of Analysis and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies associated with the Certificate of Analysis (CoA) for Imidaprilat-d3, a deuterated stable isotope-labeled internal standard. The information presented herein is essential for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies who rely on high-purity standards for accurate quantification.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a stable isotope-labeled compound like this compound provides critical data on its identity, purity, and quality. The following tables summarize the kind of quantitative data that would be expected for a high-quality batch of this material.

Table 1: General Information and Physical Properties

ParameterSpecification
Product Name This compound
CAS Number 1356019-69-6
Molecular Formula C₁₈H₂₀D₃N₃O₆
Molecular Weight 380.41 g/mol
Appearance White to Off-White Solid
Solubility Soluble in DMSO, Methanol
Storage 2-8°C, under inert atmosphere

Table 2: Chemical Purity and Impurity Profile

TestMethodResultSpecification
Chemical Purity HPLC (UV, 215 nm)99.8%≥ 98.0%
¹H NMR Conforms to StructureConformsConforms
Mass Spectrometry ESI-MSConforms to StructureConforms
Residual Solvents GC-MS< 0.1%≤ 0.5%
Water Content Karl Fischer0.2%≤ 1.0%

Table 3: Isotopic Purity Assessment

Isotopic SpeciesMethodResultSpecification
Isotopic Purity (d₃) LC-MS/MS99.5%≥ 98%
Isotopic Distribution
d₃LC-MS/MS99.5%Report Value
d₂LC-MS/MS0.4%Report Value
d₁LC-MS/MS< 0.1%Report Value
d₀ (Unlabeled)LC-MS/MS< 0.1%Report Value

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution of a deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan from m/z 100-500.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀), and deuterated species (d₁, d₂, d₃) are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all isotopic species.

    • Calculation: Isotopic Purity (%) = [Intensity(d₃) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃))] x 100

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR is used to confirm the chemical structure of the molecule and to ensure that deuterium labeling has occurred at the intended positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms. The remaining signals should be consistent with the non-deuterated parts of the Imidaprilat structure.

Mechanism of Action and Signaling Pathway

Imidaprilat is the active metabolite of the prodrug Imidapril. It functions as an Angiotensin-Converting Enzyme (ACE) inhibitor. The diagram below illustrates the role of Imidaprilat within the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway for blood pressure regulation.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone stimulates Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Imidaprilat This compound Imidaprilat->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Imidaprilat's inhibition of ACE in the RAAS pathway.

Experimental Workflow

The following diagram outlines the typical workflow for the quality control analysis of a batch of this compound, from sample reception to the final issuance of the Certificate of Analysis.

QC_Workflow Start Receive this compound Batch SamplePrep Sample Preparation (Weighing & Dissolution) Start->SamplePrep Split SamplePrep->Split HPLC Chemical Purity (HPLC) Split->HPLC LCMS Isotopic Purity (LC-MS) Split->LCMS NMR Structural Confirmation (¹H NMR) Split->NMR DataReview Data Review and Analysis HPLC->DataReview LCMS->DataReview NMR->DataReview CoA Generate Certificate of Analysis DataReview->CoA  Pass Fail Investigation (OOS) DataReview->Fail  Fail Release Batch Release CoA->Release

Caption: Quality control workflow for this compound analysis.

literature review on the use of Imidaprilat-d3 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for utilizing Imidaprilat-d3 as an internal standard in the bioanalysis of Imidaprilat. While specific validated method data for this compound is not widely published, this document outlines a robust bioanalytical method based on established techniques for similar compounds and regulatory guidelines. This guide will cover the theoretical basis, a detailed experimental protocol, expected validation parameters, and the relevant biological pathway of the parent drug, Imidapril.

Introduction to Imidaprilat and the Role of Deuterated Internal Standards

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. The quantitative determination of Imidaprilat in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies.

The "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Imidaprilat, is an ideal internal standard. It shares near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior effectively compensate for variations in sample processing and matrix effects, leading to enhanced accuracy and precision of the analytical method.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Imidaprilat exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is essential for comprehending the pharmacological context of the bioanalytical measurements. The diagram below illustrates the RAAS and the site of action of ACE inhibitors like Imidaprilat.

Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE_Inhibitors ACE Inhibitors (e.g., Imidaprilat) ACE_Inhibitors->ACE Inhibits

The Renin-Angiotensin-Aldosterone System and ACE Inhibition.

Bioanalytical Method: LC-MS/MS

The following section details a proposed experimental protocol for the quantification of Imidaprilat in human plasma using this compound as an internal standard. This protocol is based on a published method for Imidaprilat and incorporates best practices for the use of a deuterated internal standard.[1]

Experimental Workflow

The general workflow for the bioanalysis of Imidaprilat from plasma samples is depicted below.

Bioanalytical Workflow Sample_Collection Plasma Sample Collection Spiking Spike with this compound (IS) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (e.g., OASIS HLB) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

General workflow for Imidaprilat bioanalysis.
Detailed Experimental Protocol

3.2.1. Sample Preparation

  • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Condition an OASIS HLB solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3.2.2. Liquid Chromatography

ParameterValue
Column Semi-micro ODS (e.g., C18, 2.1 x 50 mm, 3.5 µm)
Mobile Phase Acetonitrile:0.05% Formic Acid in Water (25:75, v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C

3.2.3. Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Imidaprilatm/z 378 → 206[1]
This compoundm/z 381 → 209 (Proposed)
Dwell Time 200 ms
Collision Gas Argon

Note: The proposed MRM transition for this compound is based on a +3 Da mass shift from the parent compound and its primary fragment. This would need to be confirmed experimentally.

Method Validation

A bioanalytical method must be validated to ensure its reliability. The following tables summarize the typical acceptance criteria for method validation based on FDA and EMA guidelines. The presented data is illustrative of expected outcomes for a robust method.

Linearity and Sensitivity
ParameterAcceptance CriteriaExpected Performance
Calibration Curve Range At least 6 non-zero standards0.2 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%0.2 ng/mL
Precision and Accuracy
QC LevelConcentration (ng/mL)Acceptance Criteria (Precision: %RSD, Accuracy: %Bias)Expected Intra-day PerformanceExpected Inter-day Performance
LLOQ 0.2≤ 20%Precision: < 15%, Accuracy: ± 10%Precision: < 15%, Accuracy: ± 10%
Low QC 0.6≤ 15%Precision: < 10%, Accuracy: ± 8%Precision: < 10%, Accuracy: ± 8%
Mid QC 20≤ 15%Precision: < 8%, Accuracy: ± 5%Precision: < 8%, Accuracy: ± 5%
High QC 40≤ 15%Precision: < 8%, Accuracy: ± 5%Precision: < 8%, Accuracy: ± 5%
Recovery and Matrix Effect
ParameterAcceptance CriteriaExpected Performance
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect %CV of IS-normalized matrix factor ≤ 15%< 15%
Stability
Stability TestConditionsAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw Stability 3 cycles at -20°C and -80°C± 15%
Short-Term Stability Room temperature for 24 hours± 15%
Long-Term Stability -80°C for 3 months± 15%
Post-Preparative Stability Autosampler at 4°C for 48 hours± 15%

Conclusion

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in drug development and clinical research, achieving the highest degree of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," offering significant advantages for robust and reliable bioanalysis.[1][2][3] This technical guide delves into the core principles, practical applications, and critical considerations for leveraging these powerful tools.

The Core Principle: Mitigating Analytical Variability with Isotope Dilution Mass Spectrometry

The primary challenge in quantitative mass spectrometry is managing the variability introduced during sample preparation and analysis.[2] Factors such as incomplete extraction recovery, inconsistencies in sample handling, and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1][4] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[2][4]

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS).[5] The core principle involves adding a known quantity of the deuterated standard to the sample at the earliest possible stage.[5] This "spiking" establishes a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart. Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same procedural variations, including extraction efficiency, potential degradation, and, critically, ionization efficiency in the mass spectrometer's source.[5] Any factor that suppresses or enhances the ionization of the analyte will have a proportional effect on the deuterated internal standard.[5] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the final quantitative result.[1]

cluster_workflow Analytical Workflow cluster_correction Correction for Variability Sample Sample Collection Spike Spike with Deuterated Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Extraction, Derivatization) Spike->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Ratio Constant Ratio of Analyte / Internal Standard MS_Detection->Ratio Variability Sources of Variability: - Sample Loss - Matrix Effects - Instrument Fluctuation Variability->Preparation Variability->LC_Separation Variability->MS_Detection Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Logical workflow for accurate quantification using a deuterated internal standard.

Advantages of Deuterated Internal Standards

The primary advantage of using deuterated internal standards lies in their ability to compensate for the "matrix effect."[3] This phenomenon, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte, is a major source of inaccuracy in LC-MS assays.[6] Since a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement.[2][3] This co-elution ensures that the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate correction.[6]

Key Advantages:

  • Correction for Matrix Effects: Co-elution with the analyte allows for effective normalization of signal suppression or enhancement.[2][3]

  • Compensation for Sample Preparation Variability: Accounts for losses during extraction, evaporation, and reconstitution.[1]

  • Improved Accuracy and Precision: Significantly enhances the reliability and reproducibility of quantitative data.[3]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the FDA and EMA.[7]

Data Presentation: Performance Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to structural analogs.

AnalyteInternal Standard TypeMean Bias (%)Precision (%CV)Reference
Kahalalide FDeuterated (SIL-IS)Statistically insignificant from 100%Lower Standard Deviation[3][8]
Kahalalide FStructural AnalogStatistically significant deviation from 100%Higher Standard Deviation[3][8]
SirolimusDeuterated (SIR-d3)Not specified2.7% - 5.7%[3]
SirolimusStructural Analog (Desmethoxyrapamycin)Not specified7.6% - 9.7%[3]
Immunosuppressants (General)DeuteratedTypically ≤15%Typically ≤15%[6]
Immunosuppressants (General)Structural AnalogCan be >15%Can be >15%[6]

Experimental Protocols

A well-defined experimental protocol is crucial for the successful implementation of deuterated internal standards.

Protocol 1: Quantification of Tacrolimus in Whole Blood

This protocol outlines a common procedure for the analysis of the immunosuppressant drug tacrolimus.[1]

1. Materials and Reagents:

  • Analytes and Internal Standards: Tacrolimus and Tacrolimus-¹³C,D₂.[4]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.[1]

  • Reagents: Formic acid, ammonium acetate, zinc sulfate.[1][4]

  • Biological Matrix: Drug-free whole blood for calibration standards and quality controls.[1]

2. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of tacrolimus and its deuterated internal standard in methanol (e.g., 1 mg/mL).[1]

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., methanol/water, 50:50, v/v).[1]

  • Calibration Standards (CS) and Quality Controls (QC): Spike drug-free whole blood with the tacrolimus working solutions to create a series of calibration standards and quality controls at various concentrations.[1]

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood sample, calibrator, or QC, add the internal standard mix.[4]

  • Add 250 µL of a precipitation reagent (e.g., zinc sulfate solution in methanol/water).[4]

  • Vortex the mixture to ensure complete protein precipitation.[4]

  • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[1][4]

  • Transfer the supernatant to a clean tube or a 96-well plate.[1]

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[4]

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).[1]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) and mobile phase B (e.g., methanol with 0.1% formic acid and 2 mM ammonium acetate).[1][2]

    • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).[2]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[1]

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both tacrolimus and its deuterated internal standard.[1]

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.[1]

  • Calculate the ratio of the analyte peak area to the internal standard peak area.[1]

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[4]

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[4]

Start Whole Blood Sample Add_IS Add Deuterated Internal Standard Start->Add_IS Precipitate Protein Precipitation (e.g., with Zinc Sulfate) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Imidaprilat-d3, a deuterated analog of Imidaprilat. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

This compound is the isotopically labeled form of Imidaprilat, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. The introduction of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and use as an internal standard in analytical assays.

PropertyValueSource
Chemical Name (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid[1]
Molecular Formula C₁₈H₂₀D₃N₃O₆[1]
Molecular Weight 380.42 g/mol [1]
CAS Number 1356019-69-6[1]
Appearance White to Off-White Solid[1]
Storage Conditions 2-8°C Refrigerator[1]
Shipping Conditions Ambient[1]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development.

SolventSolubilityNotes
DMSO Sparingly solubleHeating may be required.
Methanol Slightly soluble
Water Information not available

Experimental Protocols

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical quality attribute. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for its determination.

Protocol: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire full-scan mass spectra in the mass range that includes the molecular ions of this compound and its potential isotopologues (d0, d1, d2, etc.).

  • Data Analysis:

    • Identify the monoisotopic peak of the protonated molecule [M+H]⁺.

    • Extract the ion chromatograms for the expected m/z values of the deuterated and non-deuterated species.

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is expressed as the percentage of the d3 species relative to the sum of all detected isotopologues.[2][3]

Determination of Solubility

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Protocol: Shake-Flask Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mechanism of Action and Signaling Pathway

Imidaprilat, the active form of Imidapril, is an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels cluster_Effect Physiological Effect Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Causes Renin Renin ACE Angiotensin-Converting Enzyme (ACE) IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Leads to Na+ & H₂O retention, increasing blood volume Vasoconstriction->IncreasedBP Imidaprilat_d3 This compound (Active Metabolite) Imidaprilat_d3->Inhibition

Experimental Workflow Overview

The characterization of this compound involves a series of analytical techniques to confirm its identity, purity, and key physicochemical properties.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Identification Structural Identification cluster_Purity Purity Assessment cluster_PhysChem Physicochemical Characterization Start Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR HRMS_ID High-Resolution MS (Accurate Mass) Start->HRMS_ID HPLC HPLC-UV (Chemical Purity) NMR->HPLC HRMS_ID->HPLC Isotopic_Purity HR-MS (Isotopic Purity) HPLC->Isotopic_Purity Solubility Solubility Assay (e.g., Shake-Flask) Isotopic_Purity->Solubility MeltingPoint Melting Point Determination Solubility->MeltingPoint Final Characterized This compound MeltingPoint->Final

This guide summarizes the essential physical and chemical characteristics of this compound, providing a foundation for its application in research and development. For specific applications, further characterization and validation may be required.

References

Imidaprilat-d3: A Technical Guide for Academic and Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imidaprilat-d3, a deuterated internal standard crucial for the accurate quantification of the active pharmaceutical ingredient, Imidaprilat. This document outlines its commercial availability and pricing for academic research, details common experimental protocols for its use, and visualizes its relevant biological pathway and analytical workflow.

Introduction to Imidaprilat and the Role of this compound

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat.[1][3] Imidaprilat exerts its therapeutic effect by inhibiting ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][4][5] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][5]

In pharmacokinetic and bioequivalence studies, the accurate measurement of drug concentrations in biological matrices is paramount. Deuterated internal standards, such as this compound, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound has a chemical structure identical to Imidaprilat, except that three hydrogen atoms have been replaced by deuterium. This results in a higher molecular weight, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer, while exhibiting nearly identical chemical and physical properties during sample preparation and chromatographic separation. This co-elution and similar ionization behavior correct for variations in sample processing and instrument response, ensuring high precision and accuracy in quantification.

Price and Availability of this compound for Academic Research

This compound is available for purchase from several specialized chemical suppliers that cater to the research community. The pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers.

SupplierProduct Name/NumberCAS NumberTypical QuantitiesRepresentative Pricing (USD)Notes
MyBioSourceThis compound, Biochemical (MBS6080700)1356019-69-61 mg, 5x1 mg$740 (1 mg), $3145 (5x1 mg)[6]Research-grade biochemical for metabolic studies.
PharmaffiliatesThis compound (PA STI 052730)1356019-69-6Inquire for detailsInquire for details[1]Provided as a white to off-white solid. Stored at 2-8°C.
Santa Cruz BiotechnologyThis compound1356019-69-6Inquire for detailsInquire for details[3]Biochemical for proteomics research. For research use only.
VIVAN Life SciencesThis compound (VLCS-00780)1356017-30-5Inquire for detailsInquire for details[4]Offered as a stable isotope-labeled compound.
United States BiologicalThis compound (I0785-02)1356019-69-6Inquire for detailsInquire for details[2]Highly purified grade.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Imidaprilat in biological samples, most commonly plasma, using LC-MS/MS. The following is a representative protocol synthesized from established methods for the analysis of ACE inhibitors.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Imidaprilat from plasma.

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma sample.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration, for example, 500 ng/mL in methanol) to the plasma sample.

  • Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample.[7]

  • Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Imidaprilat and this compound.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient elution is typically employed to achieve good separation, starting with a low percentage of Mobile Phase B and ramping up.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Imidaprilat: Precursor ion (Q1) m/z 378 → Product ion (Q3) m/z 206.[6]

      • This compound: The precursor ion will be shifted by the mass of the deuterium atoms. For a d3-labeled standard, the transition would be approximately m/z 381 → 209 (this should be optimized experimentally).

    • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve maximum sensitivity.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat acts by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. The following diagram illustrates this mechanism.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Na_H2O_retention Na+ and H2O Retention (Increases Blood Pressure) Aldosterone->Na_H2O_retention Leads to Vasoconstriction Vasoconstriction BP_increase Increased Blood Pressure Vasoconstriction->BP_increase Angiotensin_I->Angiotensin_II  conversion Angiotensin_II->Aldosterone Stimulates Angiotensin_II->Vasoconstriction Causes Imidaprilat Imidaprilat Imidaprilat->ACE Inhibits

Mechanism of Imidaprilat in the RAAS Pathway.
Experimental Workflow

The following diagram outlines the typical workflow for the quantification of Imidaprilat in plasma samples using this compound as an internal standard.

Experimental_Workflow start Start: Plasma Sample Collection spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate and Reconstitute in Mobile Phase supernatant->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms quantify Data Processing and Quantification (Ratio of Analyte to Internal Standard) lc_ms->quantify end End: Concentration Determined quantify->end

Bioanalytical workflow for Imidaprilat quantification.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Imidaprilat in Human Plasma using Imidaprilat-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the quantitative analysis of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, in human plasma samples. The method utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with Imidaprilat-d3 as the stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.[1][2] This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Experimental Protocols

This section details the necessary procedures for the quantification of Imidaprilat in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Imidaprilat and this compound reference standards

  • Human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges (e.g., OASIS HLB)[3]

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from a validated method for the extraction of Imidaprilat from human plasma.[3]

  • Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: To a 1.0 mL aliquot of human plasma, add a specific volume of this compound working solution to achieve a final concentration that is within the linear range of the assay.

  • Protein Precipitation: Add an equal volume of a suitable protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute Imidaprilat and this compound from the cartridge using an appropriate volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Imidaprilat. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Semi-micro ODS column[3]
Mobile Phase Acetonitrile : 0.05% Formic Acid in Water (1:3, v/v)[3]
Flow Rate To be optimized for the specific column dimensions
Injection Volume 5 - 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Autosampler Temp. 4°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Imidaprilat) m/z 378 → 206[3]
MRM Transition (this compound) m/z 381 → 209 (Predicted)
Collision Energy To be optimized for the specific instrument
Ion Source Temperature To be optimized for the specific instrument

Data Presentation

The following tables summarize the expected quantitative performance of the bioanalytical method.

Table 3: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Imidaprilat0.2 - 50[3]Linear, weighted (1/x²)> 0.99

Table 4: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.2< 20%< 20%± 20%
Low QC~0.6< 15%< 15%± 15%
Mid QC~25< 15%< 15%± 15%
High QC~40< 15%< 15%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. The precision of a similar assay was reported to be less than 13.2% over the entire concentration range.[3]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical protocol for the quantification of Imidaprilat in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Human Plasma Sample spike_is Spike with This compound (IS) plasma_sample->spike_is protein_precip Protein Precipitation spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for Imidaprilat quantification in human plasma.

Signaling Pathway (Not Applicable)

A signaling pathway diagram is not relevant to this analytical protocol. The focus is on the chemical analysis of a drug metabolite in a biological matrix.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of Imidaprilat in human plasma. The protocol, including solid-phase extraction for sample cleanup and tandem mass spectrometry for detection, offers high sensitivity and specificity, making it suitable for demanding bioanalytical applications in clinical and pharmaceutical research. Adherence to this protocol will enable researchers to generate high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Imidaprilat-d3 Analysis: A Comparative Guide to Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Imidaprilat-d3 in biological matrices, primarily plasma, for bioanalytical analysis. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable sample preparation technique for their specific analytical needs.

Introduction

Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, is a key analyte in pharmacokinetic and bioequivalence studies. Accurate and reliable quantification of Imidaprilat and its deuterated internal standard, this compound, in biological samples is crucial for these assessments. Sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This application note details and compares three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method offers distinct advantages and disadvantages in terms of selectivity, recovery, matrix effect, and throughput. The selection of an appropriate technique depends on the desired sensitivity, the complexity of the sample matrix, and the available resources.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the key performance parameters for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for the analysis of Imidaprilat. While specific data for this compound is limited in publicly available literature, the performance is expected to be very similar to that of the non-deuterated analyte. The data presented for SPE is based on published literature for Imidaprilat, while the data for LLE and PPT are representative values for similar small molecule drugs, as specific quantitative data for Imidaprilat using these methods is not extensively published.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery > 90%80 - 95%> 95% (but with high matrix)
Matrix Effect Low to negligibleModerateHigh
Selectivity HighModerate to HighLow
Throughput Moderate to High (automatable)Low to ModerateHigh (automatable)
Solvent Consumption ModerateHighLow
Cost per Sample HighModerateLow
Lower Limit of Quantification (LLOQ) Low (e.g., 0.2 ng/mL)[1]Low to ModerateModerate to High
Method Complexity HighModerateLow

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is adapted from the method described by Higashi et al. (1999) for the determination of imidapril and imidaprilat in human plasma.[1]

Materials:

  • Oasis HLB SPE Cartridges

  • Human plasma containing this compound

  • Methanol

  • Acetonitrile

  • 0.05% (v/v) Formic acid in water

  • Nitrogen evaporator

  • Centrifuge

Protocol:

  • Pre-treatment: To 1 mL of human plasma, add an appropriate volume of this compound internal standard solution. Vortex to mix. Deproteinize the plasma sample by adding a suitable protein precipitating agent (e.g., acetonitrile or methanol) and centrifuge.

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., acetonitrile-0.05% (v/v) formic acid (1:3, v/v)) for LC-MS/MS analysis.[1]

Liquid-Liquid Extraction (LLE)

This is a general protocol that can be optimized for this compound analysis.

Materials:

  • Human plasma containing this compound

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer (for pH adjustment)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pre-treatment: To 1 mL of human plasma, add an appropriate volume of this compound internal standard solution. Vortex to mix.

  • pH Adjustment: Adjust the pH of the plasma sample using a suitable buffer to optimize the extraction of this compound (typically to a pH where the analyte is in a neutral form).

  • Extraction: Add 3-5 mL of the extraction solvent to the plasma sample. Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT)

This is a simple and rapid protocol for sample cleanup.

Materials:

  • Human plasma containing this compound

  • Precipitating solvent (e.g., acetonitrile, methanol, trichloroacetic acid)

  • Vortex mixer

  • Centrifuge

  • Filtration device (optional)

Protocol:

  • Pre-treatment: To a known volume of human plasma (e.g., 200 µL), add an appropriate volume of this compound internal standard solution. Vortex to mix.

  • Precipitation: Add a 3-fold excess of cold precipitating solvent (e.g., 600 µL of acetonitrile) to the plasma sample.

  • Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Optional Filtration: For cleaner extracts, the supernatant can be filtered through a 0.22 µm syringe filter.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.

Visualizations

SPE_Workflow cluster_plasma Plasma Sample cluster_spe Solid-Phase Extraction cluster_final Final Preparation Plasma Plasma + this compound IS Deproteinization Deproteinization Plasma->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Conditioning 1. Condition Cartridge (Methanol, Water) Loading 2. Load Supernatant Conditioning->Loading Washing 3. Wash (Water) Loading->Washing Elution 4. Elute (Methanol) Washing->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Fig. 1: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_plasma Plasma Sample cluster_lle Liquid-Liquid Extraction cluster_final Final Preparation Plasma Plasma + this compound IS pH_Adjust pH Adjustment Plasma->pH_Adjust Extraction 1. Add Extraction Solvent & Vortex pH_Adjust->Extraction Centrifugation 2. Centrifugation Extraction->Centrifugation Collect_Organic 3. Collect Organic Layer Centrifugation->Collect_Organic Evaporation Evaporation (Nitrogen Stream) Collect_Organic->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis PPT_Workflow cluster_plasma Plasma Sample cluster_ppt Protein Precipitation cluster_final Final Preparation Plasma Plasma + this compound IS Add_Solvent 1. Add Precipitating Solvent Plasma->Add_Solvent Vortex 2. Vortex Add_Solvent->Vortex Centrifugation 3. Centrifugation Vortex->Centrifugation Collect_Supernatant 4. Collect Supernatant Centrifugation->Collect_Supernatant Analysis Direct Injection or Evaporation/Reconstitution for LC-MS/MS Analysis Collect_Supernatant->Analysis

References

Quantitative Determination of Imidaprilat in Human Plasma by LC-MS/MS with Imidaprilat-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. The quantitative determination of Imidaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Imidaprilat in human plasma, utilizing its stable isotope-labeled analog, Imidaprilat-d3, as an internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents
  • Imidaprilat and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Oasis HLB 30 mg, 1 cc solid-phase extraction (SPE) cartridges

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

A C18 analytical column was used for the chromatographic separation of Imidaprilat and its internal standard.

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Gradient Program:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for Imidaprilat and this compound.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imidaprilat378.2206.120
This compound381.2209.120

Protocols

Standard and Quality Control Sample Preparation

Stock solutions of Imidaprilat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking known concentrations of Imidaprilat into blank human plasma.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

A simplified 3-step SPE protocol using Oasis HLB cartridges is employed for the extraction of Imidaprilat from human plasma.

  • Load: Directly load 200 µL of the plasma sample (pre-spiked with 20 µL of this compound internal standard solution) onto the Oasis HLB cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Data Analysis and Results

The concentration of Imidaprilat in the plasma samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL.

Concentration (ng/mL)Imidaprilat Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.51,25050,0000.025
1.02,48049,5000.050
5.012,60050,5000.250
10.025,20050,1000.503
25.063,00049,8001.265
50.0125,50050,2002.500
100.0251,00049,9005.030
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High). The results were within the acceptable limits as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC1.54.2102.55.1101.8
Mid QC20.03.598.74.399.2
High QC80.02.8101.13.9100.5
Stability

The stability of Imidaprilat in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temperature)6 hours98.5
Freeze-thaw (3 cycles)-20°C to Room Temp97.2
Long-term30 days at -80°C99.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + This compound (IS) spe Solid-Phase Extraction (Oasis HLB) plasma->spe Load eluate Elution spe->eluate Wash & Elute evap Evaporation eluate->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant calib Calibration Curve quant->calib report Concentration Results calib->report

Caption: Experimental workflow for the quantitative analysis of Imidaprilat.

signaling_pathway Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Imidaprilat->ACE Inhibition Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Simplified mechanism of action of Imidapril.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative determination of Imidaprilat in human plasma. The use of a stable isotope-labeled internal standard and a simplified solid-phase extraction protocol ensures high accuracy, precision, and throughput, making this method well-suited for routine analysis in clinical and pharmaceutical research settings.

Application Note: In Vitro Drug Metabolism Studies of Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, used in the treatment of hypertension. The introduction of deuterium atoms into a drug molecule, creating a deuterated analog like Imidaprilat-d3, is a common strategy in drug discovery to potentially improve its pharmacokinetic profile. This is often due to the kinetic isotope effect, where the heavier deuterium atom can slow the rate of metabolic reactions, leading to increased drug exposure and a longer half-life.[1][2][3]

This application note provides a comprehensive overview of the protocols for conducting in vitro drug metabolism studies on this compound. These studies are crucial for characterizing its metabolic stability, identifying potential metabolites, and determining the enzymes responsible for its biotransformation. The following sections detail the experimental procedures for metabolic stability, metabolite identification, and cytochrome P450 (CYP) reaction phenotyping.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from in vitro metabolism studies of this compound compared to its non-deuterated counterpart, Imidaprilat. This data is for illustrative purposes to demonstrate how results from such studies would be presented.

Table 1: Metabolic Stability of Imidaprilat and this compound in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Imidaprilat45.815.1
This compound88.27.9

Table 2: Metabolite Identification of this compound in Human Hepatocytes

Metabolite IDProposed BiotransformationRelative Abundance (%)
M1Hydroxylation on the phenyl ring12.5
M2Glucuronidation of the carboxylic acid5.2
M3Oxidative dealkylation2.1

Table 3: Cytochrome P450 Reaction Phenotyping for this compound Metabolism

CYP Isozyme% Metabolism of this compound
CYP3A468
CYP2C925
CYP2D6< 5
CYP1A2< 2
CYP2C19< 2
CYP2B6< 2

Experimental Protocols

Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[4][5][6][7]

Materials:

  • This compound

  • Imidaprilat (for comparison)

  • Human Liver Microsomes (HLM) or S9 fraction

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound not found in the matrix)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound and Imidaprilat in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add the HLM or S9 fraction to the buffer and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (this compound or Imidaprilat) at a final concentration of 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the remaining concentration of the parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the chemical structures of metabolites formed from this compound after incubation with liver-derived enzyme systems.[8][9][10][11]

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-High-Resolution Mass Spectrometry (HRMS) system

Protocol:

  • Thaw and seed the cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing this compound (e.g., 10 µM).

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for a specified period (e.g., 24 hours).

  • Collect samples of the culture medium at different time points.

  • Perform a sample cleanup, which may include protein precipitation with ACN followed by solid-phase extraction (SPE) to concentrate the metabolites.

  • Analyze the cleaned samples using an LC-HRMS system to detect and characterize the mass-to-charge ratio (m/z) of potential metabolites.

  • Propose the structures of the metabolites based on their mass shifts from the parent drug and their fragmentation patterns in MS/MS spectra.

Cytochrome P450 (CYP) Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for the metabolism of this compound.[12][13][14][15] This can be achieved using two complementary approaches: recombinant CYP enzymes and chemical inhibition in HLM.

Method 1: Recombinant Human CYP Enzymes

Materials:

  • This compound

  • A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Protocol:

  • Incubate this compound (e.g., 1 µM) with each individual recombinant CYP isozyme in the presence of the NADPH regenerating system.

  • After a set incubation time (e.g., 60 minutes) at 37°C, terminate the reactions with cold ACN containing an internal standard.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by LC-MS/MS to measure the depletion of this compound.

  • The rate of metabolism by each isozyme indicates its relative contribution.

Method 2: Chemical Inhibition in Human Liver Microsomes

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • A panel of specific CYP chemical inhibitors (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2B6, Gemfibrozil for CYP2C8, Sulfaphenazole for CYP2C9, Omeprazole for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Protocol:

  • Pre-incubate HLM with each specific CYP inhibitor for a designated time (as recommended for each inhibitor to achieve maximal inhibition) at 37°C.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

  • Incubate for a time period that results in approximately 20-30% metabolism of this compound in the absence of any inhibitor (control).

  • Terminate the reactions with cold ACN containing an internal standard.

  • Centrifuge and analyze the supernatant by LC-MS/MS.

  • A significant decrease in the metabolism of this compound in the presence of a specific inhibitor identifies the corresponding CYP isozyme as a key contributor to its metabolism.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_compound Prepare this compound Stock Solution pre_incubate Pre-incubate Matrix at 37°C prep_compound->pre_incubate prep_matrix Prepare Biological Matrix (Microsomes, Hepatocytes) prep_matrix->pre_incubate initiate_reaction Initiate Reaction (Add Cofactors & Compound) pre_incubate->initiate_reaction incubate Incubate at 37°C (Time Course) initiate_reaction->incubate quench Quench Reaction (Cold Acetonitrile + IS) incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint, MetID) lcms->data_analysis metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 M1: Hydroxylated this compound parent->m1 CYP3A4, CYP2C9 m3 M3: Oxidatively Dealkylated This compound parent->m3 CYP3A4 m2 M2: this compound Glucuronide parent->m2 UGTs

References

Application Notes & Protocols for the Analytical Method Development of Imidapril and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, imidaprilat. The analysis of imidapril and its metabolites in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical method development of imidapril and its primary active metabolite, imidaprilat, as well as a discussion of other known metabolites.

Metabolic Pathway of Imidapril

Imidapril undergoes biotransformation primarily through two pathways: hydrolysis of the ethyl ester group to form the active metabolite imidaprilat (M1), and cleavage of the amide bond to form inactive metabolites. Further hydrolysis of these initial metabolites can also occur. The known metabolites of imidapril are M1 (imidaprilat), M2, M3, and M4.[2] M1 is the pharmacologically active form, while M2, M3, and M4 are inactive.[2] The metabolic conversion of imidapril to M1 is primarily catalyzed by carboxylesterase.[3]

G Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (M1) (Active Metabolite) Imidapril->Imidaprilat Hydrolysis of ethyl ester M2 Metabolite M2 (Inactive) Imidapril->M2 Amide bond cleavage M3 Metabolite M3 (Inactive) Imidapril->M3 Amide bond cleavage M4 Metabolite M4 (Inactive) Imidaprilat->M4 Amide bond cleavage M3->M4 Hydrolysis

Caption: Metabolic pathway of Imidapril.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of imidapril and its metabolites.[4]

LC-MS/MS Method for Imidapril and Imidaprilat in Human Plasma

This method is highly sensitive and specific for the simultaneous determination of imidapril and its active metabolite, imidaprilat, in a biological matrix.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Protein Precipitation p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 HPLC Separation p4->a1 a2 Mass Spectrometric Detection (ESI+) a1->a2 d1 Quantification a2->d1 d2 Pharmacokinetic Analysis d1->d2

Caption: LC-MS/MS analysis workflow.

Protocols

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1.0 mL of human plasma, add an internal standard.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge to remove interferences.

  • Elute imidapril and imidaprilat with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. LC-MS/MS Conditions

ParameterCondition
HPLC System Agilent 1200 or equivalent
Column C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Imidapril: m/z 406 → 234; Imidaprilat: m/z 378 → 206

Method Validation Data

ParameterImidaprilImidaprilat
Linearity Range 0.2 - 50 ng/mL0.2 - 50 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%RE) Within ±15%Within ±15%
Recovery > 85%> 85%
LOD 0.05 ng/mL0.05 ng/mL
LOQ 0.2 ng/mL0.2 ng/mL
HPLC-UV Method for Imidapril in Pharmaceutical Formulations

This method is suitable for the routine quality control of imidapril in tablet dosage forms.

Protocols

a. Standard Solution Preparation

  • Accurately weigh and dissolve a known amount of Imidapril Hydrochloride reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions of different concentrations.

b. Sample Preparation

  • Weigh and finely powder a number of tablets.

  • Transfer an amount of the powder equivalent to a single dose of imidapril into a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

c. HPLC Conditions

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL

Method Validation Data

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Conclusion

The described LC-MS/MS and HPLC-UV methods are robust and reliable for the quantitative analysis of imidapril and its active metabolite, imidaprilat, in biological matrices and pharmaceutical formulations, respectively. The provided protocols and validation data can serve as a valuable resource for researchers and scientists in the field of drug development and analysis. Proper method validation should always be performed to ensure the suitability of the method for its intended purpose.

References

Application Notes and Protocols for the Use of Imidaprilat-d3 in Bioequivalence Studies of Imidapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] As a prodrug, imidapril is rapidly hydrolyzed in the liver to its active metabolite, imidaprilat, which is responsible for the therapeutic effect.[1][2] Bioequivalence studies are crucial to ensure that generic formulations of imidapril perform equivalently to the innovator product. These studies rely on sensitive and robust bioanalytical methods to accurately quantify imidapril and imidaprilat in biological matrices, typically human plasma.

The use of a stable isotope-labeled internal standard is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. Imidaprilat-d3, a deuterated analog of the active metabolite, is an ideal internal standard for the bioanalytical method used in bioequivalence studies of imidapril due to its similar physicochemical properties to the analyte.

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of imidapril, with a focus on the bioanalytical method employing this compound as an internal standard.

Metabolic Pathway of Imidapril

Imidapril is readily absorbed after oral administration and undergoes hydrolysis, primarily in the liver, to form its pharmacologically active diacid metabolite, imidaprilat.[2]

Imidapril Imidapril (Prodrug) Hydrolysis Hepatic Hydrolysis Imidapril->Hydrolysis Oral Administration Imidaprilat Imidaprilat (Active Metabolite) Hydrolysis->Imidaprilat

Metabolic conversion of Imidapril to Imidaprilat.

Bioequivalence Study Protocol

A typical bioequivalence study for imidapril is designed as a single-dose, randomized, two-period, two-sequence, crossover study.

Study Design:

  • Objective: To compare the rate and extent of absorption of a test formulation of imidapril with a reference formulation.

  • Population: Healthy adult male and/or female volunteers.

  • Design: Single-center, randomized, single-dose, open-label, two-way crossover study.

  • Phases: Two treatment periods separated by a washout period of at least one week.

  • Dosing: A single oral dose of the test or reference imidapril formulation (e.g., 10 mg) administered with water after an overnight fast.

  • Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞ for both imidapril and imidaprilat.

  • Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters should fall within the acceptance range of 80.00% to 125.00%.

cluster_0 Period 1 cluster_1 Washout cluster_2 Period 2 GroupA1 Group A (Test Drug) Washout Washout Period (e.g., 1 week) GroupA1->Washout GroupB1 Group B (Reference Drug) GroupB1->Washout GroupA2 Group A (Reference Drug) Washout->GroupA2 GroupB2 Group B (Test Drug) Washout->GroupB2 Screening Screening Randomization Randomization Screening->Randomization Randomization->GroupA1 Randomization->GroupB1

Two-way crossover bioequivalence study design.

Bioanalytical Method Protocol: LC-MS/MS Analysis of Imidapril and Imidaprilat in Human Plasma

This method describes the quantitative determination of imidapril and imidaprilat in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and this compound as the internal standard.

Materials and Reagents
  • Imidapril Hydrochloride (Reference Standard)

  • Imidaprilat (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, e.g., Milli-Q)

  • Human plasma (drug-free, with anticoagulant like K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of imidapril, imidaprilat, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of imidapril and imidaprilat stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Solid Phase Extraction - SPE)

Start Plasma Sample (e.g., 200 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Acid Add Acid (e.g., Phosphoric Acid) Vortex1->Add_Acid Vortex2 Vortex & Centrifuge Add_Acid->Vortex2 SPE_Load Load Supernatant Vortex2->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol then Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., Water, 5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (e.g., Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Solid Phase Extraction (SPE) workflow for plasma samples.
  • Thaw plasma samples to room temperature.

  • To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution (this compound).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Vortex mix for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of ultrapure water followed by 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B, hold, and return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Imidapril406.2234.1
Imidaprilat378.2206.1
This compound (IS) 381.2 209.1

Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. The provided values are representative.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes and internal standard in at least six different sources of blank plasma.

  • Linearity: A linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte over a specified range (e.g., 0.1 to 100 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). This is assessed using QC samples at low, medium, and high concentrations.

  • Recovery: The extraction efficiency of the analytes and internal standard from the plasma matrix.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analytes and internal standard.

  • Stability: Stability of the analytes in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Presentation

The pharmacokinetic parameters obtained from the bioequivalence study should be summarized in a clear and concise manner.

Table 1: Pharmacokinetic Parameters of Imidapril (Mean ± SD)
ParameterTest FormulationReference Formulation
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC0-t (ng·h/mL) [Insert Value][Insert Value]
AUC0-∞ (ng·h/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]
Table 2: Pharmacokinetic Parameters of Imidaprilat (Mean ± SD)
ParameterTest FormulationReference Formulation
Cmax (ng/mL) [Insert Value][Insert Value]
Tmax (h) [Insert Value][Insert Value]
AUC0-t (ng·h/mL) [Insert Value][Insert Value]
AUC0-∞ (ng·h/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]
Table 3: Bioequivalence Assessment of Imidapril and Imidaprilat
AnalyteParameterGeometric Mean Ratio (Test/Reference) %90% Confidence Interval
ImidaprilCmax[Insert Value][Insert Value] - [Insert Value]
AUC0-t[Insert Value][Insert Value] - [Insert Value]
AUC0-∞[Insert Value][Insert Value] - [Insert Value]
ImidaprilatCmax[Insert Value][Insert Value] - [Insert Value]
AUC0-t[Insert Value][Insert Value] - [Insert Value]
AUC0-∞[Insert Value][Insert Value] - [Insert Value]

Conclusion

The use of this compound as an internal standard in an LC-MS/MS method provides a robust and reliable approach for the quantification of imidapril and its active metabolite, imidaprilat, in human plasma. This methodology is well-suited for bioequivalence studies, ensuring accurate pharmacokinetic data to support the approval of generic imidapril formulations. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists involved in the development and bioanalysis of imidapril.

References

Application Note: Solid-Phase Extraction Protocol for Imidaprilat with Imidaprilat-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, from human plasma using solid-phase extraction (SPE). The method incorporates Imidaprilat-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Imidaprilat is the pharmacologically active diacid metabolite of the prodrug imidapril. Accurate determination of its concentration in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a highly effective technique for sample clean-up and concentration of analytes from complex biological fluids prior to LC-MS/MS analysis. This protocol details a robust method utilizing a reversed-phase SPE sorbent, specifically Oasis HLB, which has been shown to be effective for the extraction of imidapril and its metabolites. The use of this compound as an internal standard is critical for compensating for potential variability during sample preparation and analysis, thereby enhancing the reliability of the results.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method based on available literature for imidaprilat and similar ACE inhibitors.

ParameterExpected ValueReference
Linearity Range0.2 - 50 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[1]
Precision (%RSD)< 15%[1]
Accuracy (%Bias)Within ±15%[2]
Mean Extraction Recovery> 80%[3][4]
Matrix EffectMinimal with SIL-IS[3]
Internal StandardThis compound
Mass Transition (Imidaprilat)m/z 378 → 206[1]
Mass Transition (this compound)m/z 381 → 209 (Predicted)

Experimental Protocol

This protocol is designed for the extraction of imidaprilat from human plasma samples.

Materials and Reagents:

  • Human plasma (K2EDTA as anticoagulant)

  • Imidaprilat and this compound reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Oasis HLB 1 cc (30 mg) SPE cartridges

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

1. Preparation of Stock and Working Solutions:

1.1. Stock Solutions (1 mg/mL): Prepare individual stock solutions of imidaprilat and this compound in methanol.

1.2. Working Standard Solutions: Prepare serial dilutions of the imidaprilat stock solution in a 50:50 (v/v) methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.

1.3. Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a suitable working concentration. The optimal concentration should be determined during method development to ensure a consistent response across the calibration range.

2. Sample Preparation (Protein Precipitation):

2.1. Thaw plasma samples to room temperature.

2.2. To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound working solution (e.g., 20 µL of 100 ng/mL solution).

2.3. Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[5][6]

2.4. Vortex the mixture for 1 minute to precipitate the plasma proteins.[5]

2.5. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

2.6. Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

3. Solid-Phase Extraction (SPE):

The following steps are to be performed using an Oasis HLB 1 cc (30 mg) cartridge on a vacuum manifold.

3.1. Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

3.2. Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water.

3.3. Sample Loading: Load the supernatant from the protein precipitation step (from step 2.6) onto the conditioned and equilibrated SPE cartridge.

3.4. Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

3.5. Elution: Elute the imidaprilat and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

4. Evaporation and Reconstitution:

4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

4.2. Reconstitute the dried residue in 200 µL of the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% formic acid).

4.3. Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

SPE_Workflow Solid-Phase Extraction Workflow for Imidaprilat cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Extraction plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound (IS) plasma->add_is ppt 3. Protein Precipitation (600 µL Acetonitrile) add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant load 9. Load Sample supernatant->load condition 7. Condition (1 mL Methanol) equilibrate 8. Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash 10. Wash (1 mL 5% Methanol/Water) load->wash elute 11. Elute (1 mL Methanol) wash->elute evaporate 12. Evaporate to Dryness elute->evaporate reconstitute 13. Reconstitute evaporate->reconstitute analysis 14. LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for imidaprilat extraction.

Signaling Pathways and Logical Relationships

This experimental protocol follows a logical sequence of steps designed to isolate and purify the analyte of interest from a complex biological matrix. The underlying principle is the differential affinity of imidaprilat and matrix components for the solid-phase material.

Logical_Relationships Logical Relationships in SPE start Start: Complex Plasma Sample protein_removal Protein Removal (Precipitation) start->protein_removal Reduces matrix complexity analyte_binding Analyte Binding to SPE Sorbent (Hydrophobic Interaction) protein_removal->analyte_binding Enables efficient binding interference_removal Removal of Polar Interferences (Washing) analyte_binding->interference_removal Increases sample purity analyte_elution Analyte Elution (Disruption of Interaction) interference_removal->analyte_elution Isolates the analyte end End: Clean, Concentrated Sample for LC-MS/MS analyte_elution->end Prepares for analysis

Caption: Logical steps in the SPE process.

Conclusion

This solid-phase extraction protocol provides a reliable and robust method for the quantification of imidaprilat in human plasma. The combination of protein precipitation and SPE ensures a clean extract, minimizing matrix effects and improving the sensitivity and accuracy of subsequent LC-MS/MS analysis. The incorporation of a stable isotope-labeled internal standard, this compound, is essential for achieving high-quality data suitable for clinical and research applications. This protocol serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of imidaprilat.

References

Application Notes and Protocols for Imidaprilat-d3 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation and storage of Imidaprilat-d3 solutions. Adherence to these procedures is crucial for maintaining the integrity, stability, and isotopic enrichment of this standard, ensuring accurate and reproducible results in experimental and bioanalytical applications.

Introduction

This compound is the deuterated form of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. Due to its isotopic labeling, this compound is an ideal internal standard for use in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper handling, preparation of solutions, and storage are essential to prevent degradation and ensure the reliability of analytical data. The stability of ACE inhibitors in solution is often dependent on factors such as pH and temperature, with studies on similar compounds indicating higher stability in acidic conditions.

Data Presentation: Solution Preparation and Storage

The following tables summarize the key parameters for the preparation and storage of this compound solutions, based on general practices for deuterated standards and related ACE inhibitors.

Table 1: Recommended Solvents for Solution Preparation

SolventTypeTypical UseNotes
MethanolOrganicPrimary solvent for stock solutions (e.g., 1 mg/mL)High purity (HPLC or MS grade) is recommended.
AcetonitrileOrganicDilution of stock solutions, mobile phase componentHigh purity (HPLC or MS grade) is recommended. Used for protein precipitation in sample preparation[1][2].
Water (HPLC/MS Grade)AqueousDilution of stock solutions, mobile phase componentOften used in combination with organic solvents and a pH modifier (e.g., 0.1% formic acid) for working solutions and mobile phases[1].
Methanol/Water MixAqueous/OrganicPreparation of working standard solutionsA 50:50 (v/v) mixture is common for creating serial dilutions for calibration curves[2].

Table 2: Storage Conditions for this compound

FormConditionTemperatureDurationContainer TypeKey Considerations
Solid Long-Term-20°C> 6 monthsTightly sealed, light-resistant (amber) vialRecommended for preserving integrity over extended periods[3]. Allow vial to warm to room temperature before opening[4].
Short-Term2-8°C< 6 monthsTightly sealed, light-resistant (amber) vialSuitable for frequent use[5]. Protect from moisture[4].
Solution Long-Term Stock Solution≤ -20°CMonthsTightly sealed, light-resistant (amber) vialMinimizes solvent evaporation and degradation.
Short-Term Working Solution2-8°CDays/WeeksTightly sealed, light-resistant (amber) vialConvenient for daily use. Stability should be verified if stored for extended periods.

Experimental Protocols

The following are detailed protocols for the preparation of stock and working solutions of this compound. These protocols are designed for use in a bioanalytical setting, particularly for LC-MS/MS analysis.

3.1. Protocol for Preparation of a 1 mg/mL Stock Solution

  • Equilibration: Remove the vial containing solid this compound from its long-term storage location (-20°C or 2-8°C). Allow the vial to sit unopened at room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity[4].

  • Weighing: Accurately weigh a precise amount of the this compound solid (e.g., 1 mg) using a calibrated analytical balance. Transfer the solid to a clean, appropriately sized volumetric flask (e.g., 1 mL).

  • Dissolution: Add a small volume of HPLC-grade methanol (approximately 50% of the final volume) to the volumetric flask.

  • Sonication/Vortexing: Gently swirl or vortex the flask to dissolve the solid. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Final Dilution: Once the solid is completely dissolved, add HPLC-grade methanol to the flask to reach the final volume mark.

  • Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the stock solution to a pre-labeled, amber glass vial with a screw cap. Store the stock solution at -20°C or colder for long-term storage.

3.2. Protocol for Preparation of a 100 ng/mL Working Solution

  • Thawing Stock Solution: Retrieve the 1 mg/mL stock solution from the freezer. Allow it to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (e.g., to 10 µg/mL): Perform an intermediate dilution. For example, pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute to the mark with a 50:50 (v/v) methanol:water solution. This results in a 10 µg/mL intermediate solution.

  • Final Dilution: Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. Dilute to the mark with the appropriate solvent for your analytical method (e.g., 50:50 methanol:water with 0.1% formic acid). This yields a 100 ng/mL working solution.

  • Storage: Store the working solution in a labeled amber vial at 2-8°C for short-term use.

Diagrams and Visualizations

Workflow for this compound Solution Preparation

G Figure 1: Workflow for Preparation of this compound Solutions cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Retrieve Solid this compound (from -20°C storage) B Equilibrate to Room Temperature (Crucial Step) A->B C Weigh Solid Compound B->C D Dissolve in HPLC-Grade Methanol C->D E Sonicate/Vortex to Ensure Complete Dissolution D->E F Dilute to Final Volume (1 mg/mL) E->F G Store Stock Solution at -20°C F->G H Retrieve Stock Solution (Thaw and Equilibrate) G->H I Perform Serial Dilutions (e.g., to 100 ng/mL) H->I J Use Appropriate Diluent (e.g., 50:50 Methanol:Water) I->J K Ready for Use as Internal Standard J->K L Store Working Solution at 2-8°C K->L

Caption: Workflow for preparing this compound stock and working solutions.

References

Troubleshooting & Optimization

troubleshooting deuterium exchange for Imidaprilat-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering issues with deuterium exchange of Imidaprilat-d3 when using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange, and why is it a problem for my this compound internal standard?

A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on your labeled internal standard (this compound) are replaced by hydrogen atoms from the surrounding solvent (e.g., water in the mobile phase).[1] This process is reversible and can be accelerated by factors such as pH and temperature.[2][3] It is a significant issue because it changes the mass of the internal standard (from d3 to d2, d1, or even the unlabeled d0 form). This compromises the accuracy and precision of your quantitative analysis, as the concentration of the correct internal standard appears to decrease, potentially leading to inaccurate calculations of your target analyte.

Q2: My mass spectrometer is showing peaks for Imidaprilat-d2 and d1, in addition to my d3 standard. What is causing this?

A2: The presence of lower mass isotopologues (d2, d1) is a direct indicator that deuterium back-exchange is occurring during your analysis. The deuterium labels are being stripped off and replaced with hydrogen. The most common causes for this are suboptimal mobile phase pH, elevated temperatures in your LC system, or extended exposure of the standard to the mobile phase.[1][4][5][6]

Q3: How does the mobile phase pH affect the stability of this compound?

A3: The rate of hydrogen-deuterium exchange is highly dependent on pH.[2][3] The exchange reaction is catalyzed by both acids and bases. The rate is slowest at a specific "quench" pH, which is typically acidic, in the range of pH 2.5 - 3.0.[1][4][6] If your mobile phase is neutral or basic, the rate of exchange can increase dramatically. For robust analysis, it is critical to maintain a consistent and low mobile phase pH. LC-MS methods for imidaprilat often use mobile phases containing 0.05% to 0.1% formic acid to achieve these acidic conditions.[7][8]

Q4: Can the temperature of my LC system contribute to deuterium exchange?

A4: Yes, temperature is a critical factor. Higher temperatures increase the kinetic energy of the molecules, which accelerates the rate of the back-exchange reaction.[4][5] Standard HDX-MS experiments are often performed at 0°C or even sub-zero temperatures to minimize this effect.[1][6] While sub-zero temperatures are not always necessary for stable label analysis, maintaining a controlled and cool column temperature (e.g., ≤ 25°C) is highly recommended. Uncontrolled temperature fluctuations can lead to variable rates of exchange and poor reproducibility.

Q5: I am using a standard reversed-phase gradient with acetonitrile and water. Could the organic solvent be the issue?

A5: The primary source of protons for back-exchange is the water in your mobile phase.[1] While acetonitrile is not the direct cause, the overall mobile phase composition and gradient profile determine the length of time your deuterated standard is exposed to these aqueous conditions. A very long chromatographic run increases the opportunity for exchange to occur.[1] While shortening the run time can help, it is often less impactful than optimizing pH and temperature.[4][5]

Q6: Should I be concerned about conditions in the mass spectrometer ion source?

A6: While the majority of back-exchange occurs in the liquid phase during chromatography, conditions within the MS source can play a minor role. The desolvation temperature, which helps evaporate solvent from the ESI droplets, has been identified as a potential factor influencing back-exchange.[4][5] If you have optimized your LC conditions and still observe exchange, consider evaluating whether a lower desolvation temperature can be used without compromising sensitivity.

Troubleshooting Guide

The table below summarizes common symptoms, their potential causes, and recommended actions to mitigate deuterium exchange.

SymptomPotential CauseRecommended Action
Appearance of d2, d1, or d0 peaks for ImidaprilatMobile Phase pH is too high (neutral or basic). Buffer the aqueous mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid (0.1%) or acetic acid.[1][4][6]
Inconsistent peak area ratios between d3 and analyteColumn/system temperature is too high or fluctuating. Use a column thermostat to maintain a stable, cool temperature (e.g., 20-25°C). If exchange persists, consider cooling further.[6]
Gradual increase of d2/d1 peaks over a long sequenceLong analysis time or sample sits in the autosampler. Minimize the chromatographic run time where possible. For long sequences, ensure the autosampler is cooled to prevent exchange while samples are waiting for injection.
Loss of d3 signal intensityMultiple factors (pH, temperature) contributing to significant exchange. Systematically investigate both pH and temperature as described in the experimental protocol below. Ensure fresh mobile phase is used.
Isotopic profile changes with gradientExchange occurs on-column. This reinforces the need for optimal pH and temperature throughout the entire chromatographic process. The goal is to keep the exchange rate as low as possible at all times.[1]

Experimental Protocols

Protocol for Assessing On-Instrument Stability of this compound

Objective: To identify LC-MS conditions that minimize the in-source deuterium back-exchange of this compound.

Methodology:

  • Standard Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water.

  • Mobile Phase Preparation:

    • MP A (Acidic): 0.1% Formic Acid in Water (pH ~2.7)

    • MP B (Neutral): HPLC-grade Water (pH ~6-7)

    • MP C (Organic): 0.1% Formic Acid in Acetonitrile

  • LC-MS Method Setup:

    • Column: Standard C18 column

    • Flow Rate: 0.4 mL/min

    • Gradient: Hold at 5% MP C for 0.5 min, ramp to 95% MP C over 3 min, hold for 1 min.

    • MS Detection: Use Selected Ion Monitoring (SIM) or MRM to monitor the mass transitions for this compound and its potential back-exchanged products (d2, d1, d0).

  • Experimental Runs:

    • Run 1 (Control): Equilibrate the system with MP A. Set the column temperature to 25°C. Inject the standard solution.

    • Run 2 (High Temperature): Keeping the mobile phase acidic (MP A), increase the column temperature to 40°C. Inject the standard solution.

    • Run 3 (Neutral pH): Equilibrate the system with MP B. Set the column temperature to 25°C. Inject the standard solution.

  • Data Analysis:

    • For each run, integrate the peak areas for the d3, d2, d1, and d0 mass traces.

    • Calculate the percent of back-exchange using the formula: % Exchange = (Sum of d2, d1, d0 Areas) / (Total Area of d3+d2+d1+d0) * 100

    • Compare the results across the different conditions to determine the optimal settings.

Expected Results Summary (Hypothetical Data)

Run IDMobile Phase AqueousColumn Temp. (°C)Observed % Exchange (Approx.)Stability Assessment
10.1% Formic Acid (pH ~2.7)25< 1%Excellent
20.1% Formic Acid (pH ~2.7)403 - 5%Poor
3Water (pH ~7.0)2510 - 15%Very Poor

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting deuterium exchange issues with your this compound internal standard.

G Troubleshooting Workflow for Deuterium Exchange start Observation: Isotopic Instability of this compound (d2, d1 peaks appear) check_ph 1. Check Mobile Phase pH start->check_ph ph_ok Is pH between 2.5 - 3.5? check_ph->ph_ok adjust_ph Action: Add 0.1% Formic Acid to aqueous mobile phase. ph_ok->adjust_ph No check_temp 2. Check System Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is column temp ≤ 25°C and stable? check_temp->temp_ok adjust_temp Action: Use column thermostat to cool and stabilize temperature. temp_ok->adjust_temp No check_time 3. Review Analysis Time temp_ok->check_time Yes adjust_temp->check_time time_ok Is the run time as short as possible? check_time->time_ok adjust_time Action: Optimize gradient for shorter run time. Cool autosampler. time_ok->adjust_time No end_node Result: Stable this compound Signal time_ok->end_node Yes adjust_time->end_node

Caption: Troubleshooting Workflow for Deuterium Exchange.

References

Technical Support Center: Optimizing Mass Spectrometry Source Conditions for Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing mass spectrometry (MS) source conditions for Imidaprilat-d3 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI) mode?

The typical precursor ion ([M+H]⁺) for this compound is m/z 381.2. This is based on the monoisotopic mass of Imidaprilat (377.16 g/mol ) with the addition of three deuterium atoms and a proton.[1][2] A common product ion for the non-deuterated Imidaprilat is m/z 206.[3] Therefore, a likely multiple reaction monitoring (MRM) transition for this compound is m/z 381.2 → 206.x. It is crucial to confirm these masses and optimize the collision energy for your specific instrument.

Q2: What are recommended starting ESI source parameters for this compound analysis?

The optimal source conditions are instrument-dependent. However, the following table provides a good starting point for optimization based on typical parameters for similar small molecules.

ParameterRecommended Starting Range (Positive ESI)
Capillary Voltage3000 - 4500 V
Nebulizer Gas Pressure20 - 60 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature250 - 350 °C
Sheath Gas Flow8 - 12 L/min
Sheath Gas Temperature250 - 350 °C
Cone Voltage20 - 50 V

Q3: How can I prepare my samples for LC-MS/MS analysis of this compound?

A common method for extracting Imidapril and its active metabolite, Imidaprilat, from plasma involves solid-phase extraction (SPE) after deproteinization.[3] The eluent from the SPE cartridge is typically evaporated to dryness and then reconstituted in the mobile phase before injection into the LC-MS/MS system.[3]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Question: I am not observing any signal, or the signal intensity for this compound is very low. What should I check?

  • Answer: There are several potential causes for a weak or absent signal. Follow these troubleshooting steps:

    • Verify Instrument Parameters: Ensure the mass spectrometer is tuned and calibrated. Confirm that the correct precursor and product ion m/z values for this compound are entered in the acquisition method.

    • Check Source Conditions: The ESI source parameters may not be optimal. Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature to maximize the signal.

    • Sample Preparation: Evaluate your sample extraction and preparation procedure. Inefficient extraction or sample degradation can lead to low analyte concentration.

    • Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency. For positive ESI, ensure the mobile phase contains a proton source, such as 0.1% formic acid.

Issue 2: High Background Noise or Interferences

  • Question: My chromatogram shows a high background or interfering peaks that co-elute with this compound. How can I resolve this?

  • Answer: High background and interferences can compromise the accuracy of your results. Consider the following solutions:

    • Improve Chromatographic Separation: Optimize your HPLC method to better separate this compound from matrix components. This may involve adjusting the gradient, flow rate, or trying a different column.

    • Enhance Sample Cleanup: A more rigorous sample cleanup procedure can help remove interfering substances. This could involve trying a different SPE sorbent or adding a liquid-liquid extraction step.

    • Check for Contamination: Contamination can come from various sources, including solvents, glassware, and the LC-MS system itself. Run blank injections to identify the source of contamination.

Issue 3: Inconsistent or Irreproducible Results

  • Question: I am observing significant variability in my results between injections. What could be the cause?

  • Answer: Lack of reproducibility can stem from several factors. Systematically investigate the following:

    • System Stability: Ensure the LC and MS systems are stabilized before starting your analytical run. Monitor system pressure and spray stability.

    • Autosampler Issues: Check the autosampler for proper functioning, including accurate injection volumes and no carryover between samples.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can lead to inconsistent results. A stable isotope-labeled internal standard like this compound is designed to compensate for this, but significant matrix effects may still require further optimization of chromatography and sample preparation.

Experimental Protocols

Protocol for Optimizing ESI Source Conditions for this compound

This protocol outlines a systematic approach to optimizing the key ESI source parameters.

  • Prepare a Tuning Solution: Prepare a solution of this compound in your initial mobile phase composition at a concentration that provides a stable and robust signal.

  • Infuse the Tuning Solution: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Capillary Voltage: While monitoring the signal intensity of the this compound precursor ion (m/z 381.2), vary the capillary voltage in increments of 500 V within the recommended range. Record the voltage that produces the maximum signal intensity.

  • Optimize Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure in increments of 5 psi and record the pressure that yields the highest signal.

  • Optimize Drying Gas Flow and Temperature: With the optimal capillary voltage and nebulizer pressure, adjust the drying gas flow and temperature. Typically, these parameters are optimized together to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Optimize Cone Voltage (Fragmentor Voltage): The cone voltage affects the transmission of ions into the mass analyzer and can induce in-source fragmentation. While monitoring the precursor ion, adjust the cone voltage to maximize its intensity without significant fragmentation.

  • Confirm with LC-MS/MS Analysis: Once the source parameters are optimized via infusion, perform an injection of your sample using your LC method to confirm that the optimized conditions provide good sensitivity and peak shape under chromatographic conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation Prep_Solution Prepare Tuning Solution Infuse Infuse Solution Prep_Solution->Infuse Opt_Cap_Voltage Optimize Capillary Voltage Infuse->Opt_Cap_Voltage Opt_Neb_Gas Optimize Nebulizer Gas Opt_Cap_Voltage->Opt_Neb_Gas Opt_Dry_Gas Optimize Drying Gas (Flow & Temp) Opt_Neb_Gas->Opt_Dry_Gas Opt_Cone_Voltage Optimize Cone Voltage Opt_Dry_Gas->Opt_Cone_Voltage Confirm Confirm with LC-MS/MS Opt_Cone_Voltage->Confirm

Caption: Experimental workflow for optimizing MS source conditions.

Troubleshooting_Guide cluster_instrument Instrument Checks cluster_source Source Optimization cluster_method Method & Sample cluster_solution Resolution Start Low or Inconsistent This compound Signal Check_Tune Check MS Tune & Calibration Start->Check_Tune Check_Params Verify MRM Parameters Start->Check_Params Opt_Source Re-optimize Source Conditions Check_Tune->Opt_Source Check_Params->Opt_Source Check_Mobile_Phase Verify Mobile Phase Composition Opt_Source->Check_Mobile_Phase Check_Sample_Prep Evaluate Sample Preparation Check_Mobile_Phase->Check_Sample_Prep Check_Chroma Optimize Chromatography Check_Sample_Prep->Check_Chroma Resolved Issue Resolved Check_Chroma->Resolved

Caption: Troubleshooting decision tree for this compound analysis.

References

addressing chromatographic shift between imidaprilat and Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of imidaprilat and its deuterated internal standard, Imidaprilat-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioanalytical method development and routine sample analysis.

Frequently Asked Questions (FAQs)

Q1: We are observing a chromatographic shift between our analyte, imidaprilat, and its deuterated internal standard, this compound. Is this expected?

A1: Yes, a slight chromatographic shift between an analyte and its deuterated internal standard is a well-documented phenomenon known as the "deuterium isotope effect" or "chromatographic isotope effect".[1] In reversed-phase liquid chromatography (RPLC), it is common for the deuterated compound (this compound) to elute slightly earlier than the non-deuterated analyte (imidaprilat).[1][2]

Q2: What causes the chromatographic shift between imidaprilat and this compound?

A2: The primary cause is the difference in physicochemical properties arising from the substitution of hydrogen with deuterium. C-D bonds are slightly shorter and stronger than C-H bonds.[1] This can lead to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase in RPLC.[1] Consequently, this compound may have a slightly weaker affinity for the stationary phase and elute earlier.

Q3: Can this chromatographic shift affect the accuracy of our quantitative analysis?

A3: A small and consistent shift may not significantly impact quantification. However, if the shift is large or inconsistent, it can lead to differential matrix effects.[3] If the analyte and internal standard elute at different times, they may be exposed to different co-eluting matrix components, which can cause variations in ionization efficiency and compromise the accuracy and precision of the assay.[3][4]

Q4: How can we minimize or manage the chromatographic shift between imidaprilat and this compound?

A4: Several strategies can be employed to minimize or manage the chromatographic shift:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition (e.g., organic solvent content and buffer pH), gradient slope, and column temperature can alter the selectivity and potentially improve co-elution.

  • Column Chemistry: Experimenting with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) can influence the interactions with both molecules and may reduce the separation.

  • Alternative Labeled Standards: If the shift remains problematic, consider using an internal standard labeled with a heavy isotope that does not typically exhibit a chromatographic shift, such as ¹³C or ¹⁵N.[3][5]

Troubleshooting Guide: Addressing Chromatographic Shift

This guide provides a systematic approach to troubleshooting and mitigating the chromatographic shift between imidaprilat and this compound.

Problem: Inconsistent or significant chromatographic shift observed between imidaprilat and this compound.

Workflow for Troubleshooting:

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Optimization Strategies cluster_3 Resolution A Observe Chromatographic Shift (this compound elutes before Imidaprilat) B Assess Shift Consistency (Across batches and runs) A->B C Evaluate Impact on Quantitation (Accuracy and Precision) B->C D Optimize Mobile Phase (Organic content, pH, buffer) C->D E Modify Gradient Profile (Steeper vs. Shallower) C->E F Adjust Column Temperature C->F G Test Different Column Chemistries C->G I Unacceptable Shift (Consider alternative IS) C->I H Acceptable & Consistent Shift (Proceed with validation) D->H E->H F->H G->H A Chromatographic Shift Observed B Is the shift consistent and reproducible? A->B C Yes B->C D No B->D F Does the shift impact accuracy/precision? C->F E Troubleshoot LC System Stability (Pump, column, mobile phase) D->E G No F->G H Yes F->H I Proceed with Method Validation G->I J Optimize Chromatographic Conditions (Mobile phase, gradient, temperature) H->J K Is co-elution achieved? J->K L Yes K->L M No K->M L->I N Consider Alternative Stationary Phase M->N O Is co-elution achieved? N->O P Yes O->P Q No O->Q P->I R Consider Alternative IS (e.g., 13C or 15N labeled) Q->R

References

how to avoid ion suppression effects with Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid ion suppression effects during the analysis of Imidaprilat, particularly when using its deuterated internal standard, Imidaprilat-d3.

Understanding Ion Suppression in Imidaprilat Analysis

Ion suppression is a type of matrix effect that can significantly impact the accuracy and precision of quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] It occurs when molecules co-eluting from the LC column with the analyte of interest (Imidaprilat) and its internal standard (this compound) interfere with their ionization in the mass spectrometer's source.[3] This interference can lead to a decrease in the signal intensity of the analyte and/or internal standard, resulting in underestimation of the analyte's concentration.

While stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for compensating for matrix effects, they may not always provide complete correction.[2][4] Factors such as chromatographic separation between the analyte and the SIL-IS can lead to differential ion suppression, where the analyte and internal standard are not affected to the same extent.[1] Therefore, a thorough evaluation and mitigation of ion suppression are critical for developing a robust and reliable bioanalytical method for Imidaprilat.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of Imidaprilat and provides practical solutions to mitigate ion suppression.

Q1: My Imidaprilat and/or this compound signal is low and inconsistent. Could this be due to ion suppression?

A1: Yes, low and variable signal intensity are classic symptoms of ion suppression. This occurs when components from the biological matrix (e.g., plasma, urine) co-elute with your analytes and interfere with their ionization.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The cleaner the sample, the lower the risk of ion suppression. Protein precipitation is a common but less effective method for removing interfering matrix components.[5] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For Imidaprilat analysis in human plasma, a method utilizing SPE with an OASIS HLB cartridge has been successfully employed.[6]

  • Optimize Chromatographic Separation: Ensure that Imidaprilat and this compound are chromatographically separated from the bulk of the matrix components. Pay close attention to the elution of highly polar compounds at the beginning of the run and strongly retained compounds at the end.

  • Perform a Post-Column Infusion Experiment: This experiment will help you visualize the regions of your chromatogram where ion suppression is occurring. A detailed protocol is provided in the "Experimental Protocols" section.

Q2: I am using this compound as an internal standard, but my results are still not accurate. Why is this happening?

A2: While this compound is designed to mimic the behavior of Imidaprilat, several factors can lead to inaccurate results even with its use:

  • Differential Ion Suppression: Even a slight chromatographic shift between Imidaprilat and this compound can expose them to different matrix components, causing them to experience different degrees of ion suppression.[1][7] This is more likely to occur with deuterium-labeled standards compared to ¹³C or ¹⁵N labeled standards.

  • High Concentration of Internal Standard: An excessively high concentration of this compound can itself contribute to ion suppression, affecting both its own signal and that of the analyte.

  • Impurity in the Internal Standard: The presence of unlabeled Imidaprilat in your this compound standard can lead to an overestimation of the analyte concentration.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for Imidaprilat and this compound have the same retention time and peak shape.

  • Optimize Internal Standard Concentration: Experiment with different concentrations of this compound to find the optimal level that provides a stable signal without causing suppression.

  • Assess Matrix Factor: Conduct a quantitative assessment of the matrix effect to determine if the internal standard is adequately compensating for ion suppression. A protocol for this is provided below.

Q3: What are the most common sources of ion suppression in bioanalytical methods?

A3: The most common sources of ion suppression in biological matrices like plasma and urine are:

  • Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in ESI-MS.[5]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can lead to signal suppression.

  • Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the sample can co-elute and interfere with the ionization of your analyte.

  • Endogenous Compounds: A wide range of small molecules naturally present in biological fluids can cause matrix effects.

Quantitative Data Summary

The following tables summarize key parameters for a typical LC-MS/MS analysis of Imidaprilat and provide an example of how to present data from a matrix effect assessment.

Table 1: LC-MS/MS Parameters for Imidaprilat Analysis

ParameterRecommended Setting
Analyte Imidaprilat
Internal Standard This compound
Precursor Ion (m/z) 378
Product Ion (m/z) 206
Ionization Mode Electrospray Ionization (ESI) Positive
Column C18 Reverse Phase
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid

Note: These are starting parameters and may require optimization for your specific instrumentation and application.

Table 2: Example Matrix Factor Calculation

SampleAnalyte Peak Area (Imidaprilat)IS Peak Area (this compound)Analyte/IS Ratio
Neat Solution (n=5) 1,250,0002,500,0000.50
Post-extraction Spike (n=5) 980,0002,450,0000.40
Matrix Factor --0.80 (20% Suppression)

A matrix factor of < 1 indicates ion suppression, a factor of > 1 indicates ion enhancement, and a factor of 1 indicates no matrix effect.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

This experiment helps to identify the retention time regions where ion suppression occurs.

Methodology:

  • Prepare a standard solution of Imidaprilat and this compound in the mobile phase.

  • Set up the LC-MS/MS system as you would for your analysis.

  • Using a T-connector, infuse the standard solution at a constant flow rate directly into the MS source, post-column.

  • Inject a blank, extracted matrix sample (e.g., plasma extract) onto the LC column.

  • Monitor the signal intensity of Imidaprilat and this compound throughout the chromatographic run.

  • Any dips in the baseline signal indicate regions of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This experiment quantifies the extent of ion suppression and evaluates the effectiveness of the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Imidaprilat and this compound into the mobile phase at a known concentration.

    • Set B (Post-extraction Spike): Extract blank biological matrix. Spike Imidaprilat and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike Imidaprilat and this compound into the biological matrix before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Low/Inconsistent Signal or Inaccurate Results SamplePrep Evaluate Sample Preparation Problem->SamplePrep Is sample clean? Chromatography Optimize Chromatography Problem->Chromatography Are peaks separated from matrix? IS_Eval Assess Internal Standard Performance Problem->IS_Eval Is IS compensating? SPE_LLE Implement SPE or LLE SamplePrep->SPE_LLE Gradient Modify Gradient or Column Chromatography->Gradient Coelution Ensure Analyte/IS Co-elution IS_Eval->Coelution MatrixFactor Calculate Matrix Factor IS_Eval->MatrixFactor

Figure 1. Troubleshooting workflow for ion suppression.

MatrixEffectEvaluation Start Start Matrix Effect Evaluation PrepSamples Prepare Sample Sets (Neat, Post-Spike, Pre-Spike) Start->PrepSamples Analyze Analyze via LC-MS/MS PrepSamples->Analyze Calculate Calculate Matrix Factor & IS-Normalized MF Analyze->Calculate Decision IS-Normalized MF ≈ 1? Calculate->Decision Acceptable Method Acceptable Decision->Acceptable Yes Optimize Optimize Method (Sample Prep/Chromatography) Decision->Optimize No End End Acceptable->End Optimize->PrepSamples

Figure 2. Logical flow for quantitative matrix effect evaluation.

References

Technical Support Center: Optimizing Imidaprilat-d3 Peak Shape in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Imidaprilat-d3 in reversed-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Poor peak shape, particularly tailing, is a common issue in reversed-phase HPLC that can compromise resolution and the accuracy of quantification. This guide addresses specific problems you might encounter with this compound.

Issue 1: Peak Tailing

Symptom: The trailing edge of the this compound peak is broader than the leading edge, resulting in an asymmetry factor greater than 1.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Imidaprilat, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2] For imidapril and related compounds, a pH of 2.0 to 5.0 has been shown to be effective.[4][5] It is crucial to operate within the stable pH range of your column.[6]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a basic additive like triethylamine (TEA) can compete with the analyte for active silanol sites, though this is less common with modern, high-purity silica columns.[3]

    • Solution 3: Employ a Deactivated Column: Modern columns with end-capping or those packed with highly pure silica are designed to have minimal residual silanol groups.[2][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Reduce the sample concentration or the injection volume.[2][7]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][7]

    • Solution: Use a guard column to protect the analytical column.[1] If contamination is suspected, flush the column with a strong solvent.[1][7] If the column is old or has been used extensively, it may need to be replaced.[7]

Issue 2: Peak Broadening

Symptom: The this compound peak is wider than expected, leading to decreased sensitivity and poor resolution.

Potential Causes and Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[8]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column.[1][9][10]

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Issue 3: Split or Shoulder Peaks

Symptom: The this compound peak appears with a shoulder or is split into two.

Potential Causes and Solutions:

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the sample path, leading to peak splitting.[1][2]

    • Solution: Check for a void by disconnecting the column and inspecting the inlet. If a blockage is suspected, back-flushing the column may help.[8] Replacing the column may be necessary.[2]

  • Co-elution with an Impurity: An impurity or a related compound may be co-eluting with this compound.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.

  • pH Near pKa: If the mobile phase pH is very close to the pKa of this compound, both ionized and non-ionized forms may be present, potentially causing peak splitting.[11][12]

    • Solution: Adjust the mobile phase pH to be at least one to two units away from the analyte's pKa.[12]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing for basic compounds like Imidaprilat on C18 columns is often due to interactions with residual silanol groups on the silica backbone of the stationary phase.[3] Even with C18 derivatization, some silanols remain exposed. Lowering the mobile phase pH (e.g., to 2-3) will protonate these silanols, reducing their interaction with the protonated basic analyte.[1] Using an end-capped C18 column or a column packed with higher purity silica can also significantly improve peak shape.[2][7]

Q2: What is a good starting point for mobile phase composition for this compound analysis?

A2: Based on published methods for imidapril, a good starting point would be a mixture of acetonitrile and a phosphate or acetate buffer.[4][5] For example, a mobile phase of acetonitrile and a phosphate buffer at pH 2.0 has been used successfully.[4] Another option is an ammonium acetate buffer at pH 5 mixed with acetonitrile and methanol.[5] The organic-to-aqueous ratio will need to be optimized to achieve the desired retention time.

Q3: Can the injection solvent affect the peak shape of this compound?

A3: Yes, absolutely. Injecting your sample in a solvent that is stronger than your mobile phase (e.g., high percentage of organic solvent) can cause peak distortion, including broadening and splitting.[1][9] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q4: How does temperature affect the peak shape?

A4: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[13] However, it can also alter selectivity.[13] It is a parameter that can be explored during method development, but be mindful of the thermal stability of your analyte and column.

Data Presentation

The following table summarizes the effect of key chromatographic parameters on the peak shape of a basic analyte like this compound.

ParameterConditionExpected Effect on Peak ShapeRationale
Mobile Phase pH Lower pH (e.g., 2-3)Improved symmetry, reduced tailingSuppresses ionization of silanol groups, minimizing secondary interactions.[1][2]
Higher pH (e.g., >7)Increased tailingSilanol groups are ionized and can interact with the basic analyte.[6]
Column Chemistry Standard C18Potential for peak tailingResidual silanol groups can cause secondary interactions.[3]
End-capped C18Improved symmetryEnd-capping blocks many of the residual silanol groups.[14]
High Purity Silica C18Excellent symmetryLower concentration of active silanol sites.[3]
Injection Solvent Stronger than mobile phasePeak broadening, splittingPoor focusing of the sample band at the head of the column.[1][9]
Weaker than mobile phaseSharp, symmetrical peaksGood focusing of the sample band.[10]
Sample Concentration HighPeak fronting or tailingOverloading of the stationary phase.[2]
LowSymmetrical peaksOperating within the linear capacity of the column.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Initial Conditions: Prepare three different mobile phases by adjusting the pH of Mobile Phase A to 2.5, 3.5, and 4.5 with phosphoric acid before mixing with Mobile Phase B.

  • Gradient/Isocratic: Start with an isocratic elution of 30% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection: Inject a standard solution of this compound.

  • Analysis: Compare the peak asymmetry factor and tailing factor at each pH to determine the optimal condition.

Protocol 2: Column Comparison
  • Columns:

    • Standard C18 column.

    • End-capped C18 column from a reputable manufacturer.

  • Mobile Phase: Use the optimized mobile phase from Protocol 1.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection: Inject the same standard solution of this compound.

  • Analysis: Compare the peak shape, asymmetry, and efficiency between the two columns to assess the impact of column deactivation.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System Issue check_all_peaks->system_issue Yes analyte_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_issue No all_tail Yes check_extracolumn Check for extra-column volume (tubing length) system_issue->check_extracolumn check_frit Check for column frit blockage / void system_issue->check_frit one_tail No check_ph Is mobile phase pH optimal for a basic compound? analyte_issue->check_ph adjust_ph Lower mobile phase pH (e.g., to 2.5-3.5) check_ph->adjust_ph No check_column Is the column appropriately deactivated? check_ph->check_column Yes ph_yes Yes ph_no No use_endcapped Use end-capped or high-purity silica column check_column->use_endcapped No check_overload Check for column overload check_column->check_overload Yes column_yes Yes column_no No

Caption: Troubleshooting workflow for peak tailing.

Experimental_Workflow_pH_Optimization cluster_analysis Data Analysis start Objective: Optimize Mobile Phase pH prep_buffers Prepare buffered mobile phases at pH 2.5, 3.5, and 4.5 start->prep_buffers inject_std Inject this compound standard under each pH condition prep_buffers->inject_std measure_asymmetry Measure Peak Asymmetry inject_std->measure_asymmetry measure_tailing Measure Tailing Factor inject_std->measure_tailing measure_retention Measure Retention Time inject_std->measure_retention compare Compare results across the different pH values measure_asymmetry->compare measure_tailing->compare measure_retention->compare select_optimal Select pH with the best peak shape and retention compare->select_optimal

Caption: Workflow for mobile phase pH optimization.

References

common pitfalls when using Imidaprilat-d3 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Imidaprilat-d3 as an internal standard in analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. It is used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical structure and physicochemical properties are nearly identical to the unlabeled analyte (Imidaprilat), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification of Imidaprilat in biological matrices.

Q2: What are the most common pitfalls when using this compound as an internal standard?

The most frequently encountered issues include:

  • Isotopic Exchange (H/D Exchange): The deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.

  • Chromatographic (Isotopic) Shift: Due to the "deuterium isotope effect," this compound may have a slightly different retention time than the unlabeled Imidaprilat, often eluting slightly earlier in reverse-phase chromatography.[1] This can potentially lead to differential matrix effects.

  • Impurity of the Standard: The this compound standard may contain a small amount of the unlabeled Imidaprilat as an impurity.[2] This can cause a positive bias in the measurement of the analyte, especially at low concentrations.

  • Differential Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can affect the ionization of the analyte and the internal standard differently, leading to inaccuracies in quantification.[1]

  • In-source Fragmentation/Cross-talk: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, resulting in a signal at the mass transition of the unlabeled analyte.

Q3: How can I assess the isotopic and chemical purity of my this compound standard?

To ensure the quality of your this compound standard, you should:

  • Review the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the isotopic and chemical purity of the standard. Look for an isotopic enrichment of ≥98% and a chemical purity of >99%.[2][3]

  • Inject a High-Concentration Solution: Prepare and inject a high-concentration solution of the this compound standard alone (without the analyte). Monitor the mass transition of the unlabeled Imidaprilat. The presence of a significant peak indicates the presence of the unlabeled analyte as an impurity.

Troubleshooting Guides

Issue 1: Poor Peak Shape for this compound

Symptoms:

  • Peak tailing or fronting for the this compound peak.

  • Split peaks.

  • Broad peaks.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Column Deterioration - Check for a partially blocked column inlet frit. If suspected, try backflushing the column.[4] - If all peaks in the chromatogram are affected, it may indicate a void at the column inlet.[5]
Inappropriate Mobile Phase pH - Ensure the mobile phase pH is appropriate for the chemical properties of Imidaprilat (an amphiprotic molecule). A mobile phase pH that is too high can lead to silanol interactions and peak tailing for basic compounds.[6]
Sample Solvent Mismatch - The composition of the solvent used to dissolve the sample can affect peak shape. Whenever possible, use the mobile phase as the sample solvent.[7]
Column Overload - If you observe peak fronting that worsens with increasing concentration, it may be a sign of column overload. Try reducing the amount of sample injected onto the column.[4][7]
Issue 2: High Variability in this compound Signal

Symptoms:

  • Inconsistent peak areas for the internal standard across a batch of samples.

  • High coefficient of variation (%CV) for quality control (QC) samples.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Matrix Effects - Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[3] - Optimize sample preparation to better remove interfering matrix components.
Inconsistent Sample Preparation - Ensure consistent and accurate pipetting of the internal standard into all samples. - Verify that the extraction or protein precipitation procedure is performed consistently for all samples.
Instrument Instability - Check for fluctuations in the mass spectrometer's source conditions or detector response. - Ensure the LC system is delivering a stable and consistent flow rate.
Isotopic Exchange - Assess the stability of this compound in the sample matrix and processing solvents over the duration of the sample preparation and analysis. Avoid prolonged exposure to highly acidic or basic conditions.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Human Plasma

Objective: To evaluate the stability of this compound in human plasma under different storage conditions.

Methodology:

  • Prepare a stock solution of this compound in methanol.

  • Spike human plasma with the this compound stock solution to achieve a final concentration relevant to the intended analytical method.

  • Aliquot the spiked plasma into separate tubes for each storage condition to be tested (e.g., room temperature for 4 hours, 4°C for 24 hours, -20°C for 7 days, and three freeze-thaw cycles).

  • At each time point, extract the this compound from the plasma using a suitable protein precipitation or solid-phase extraction method.

  • Analyze the extracted samples by LC-MS/MS and compare the peak area of the this compound to that of a freshly prepared (time zero) sample.

  • Calculate the percent recovery for each condition. A recovery within ±15% of the initial concentration is generally considered acceptable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Extract Protein Precipitation or SPE Add_IS->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: A typical experimental workflow for the quantification of Imidaprilat using this compound as an internal standard.

troubleshooting_logic Start Inconsistent This compound Signal Check_Purity Check IS Purity (CoA & Injection) Start->Check_Purity Outcome_Purity High Purity? Check_Purity->Outcome_Purity Check_Stability Assess IS Stability in Matrix/Solvents Outcome_Stability Stable? Check_Stability->Outcome_Stability Check_Matrix_Effects Evaluate Matrix Effects (Post-Column Infusion) Outcome_Matrix Minimal Effects? Check_Matrix_Effects->Outcome_Matrix Check_Prep Review Sample Preparation Procedure Outcome_Prep Consistent? Check_Prep->Outcome_Prep Check_Instrument Verify Instrument Performance Solution_Instrument Perform Instrument Maintenance Check_Instrument->Solution_Instrument Outcome_Purity->Check_Stability Yes Solution_Purity Contact Supplier for Higher Purity Batch Outcome_Purity->Solution_Purity No Outcome_Stability->Check_Matrix_Effects Yes Solution_Stability Modify Storage/Handling Conditions Outcome_Stability->Solution_Stability No Outcome_Matrix->Check_Prep Yes Solution_Matrix Optimize Sample Cleanup Outcome_Matrix->Solution_Matrix No Outcome_Prep->Check_Instrument Yes Solution_Prep Retrain Analyst/ Automate Pipetting Outcome_Prep->Solution_Prep No

Caption: A decision tree for troubleshooting inconsistent this compound internal standard signals.

References

Technical Support Center: Minimizing Matrix Effects with Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of imidapril and its active metabolite, imidaprilat, using Imidaprilat-d3 as a stable isotope-labeled (SIL) internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate matrix effects and ensure the accuracy and reproducibility of your LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my bioanalysis of imidaprilat?

A matrix effect is the alteration of the ionization of an analyte by co-eluting, often unidentified, components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[3] In the context of imidaprilat bioanalysis, endogenous substances from biological matrices like plasma or urine, such as phospholipids, salts, and proteins, can be co-extracted and interfere with the ionization of both imidaprilat and the this compound internal standard.[2][4]

Q2: I'm using this compound, a stable isotope-labeled internal standard. Shouldn't that completely eliminate matrix effects?

While SIL internal standards like this compound are the gold standard for compensating for matrix effects, they may not always provide perfect correction.[5][6] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement.[7] However, several factors can compromise this, including:

  • Chromatographic Separation: A slight difference in retention time between imidaprilat and this compound, sometimes caused by the deuterium isotope effect, can lead to them experiencing different matrix environments as they elute.[6][8]

  • Differential Matrix Effects: The specific interfering components in the matrix may have a different impact on the ionization of the analyte versus the internal standard.[6]

  • High Concentration of Interfering Substances: In cases of severe matrix effects, even a co-eluting SIL-IS may not be able to fully compensate for the signal alteration.[6]

Q3: My this compound internal standard response is highly variable between samples. What are the common causes?

Variable internal standard response is a red flag for inconsistent matrix effects or other issues in the analytical workflow.[9] Common causes include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to differing amounts of matrix components in the final extract.[3]

  • Pipetting Errors: Inaccurate addition of the this compound spiking solution will lead to variable responses.[9]

  • Lot-to-Lot Matrix Variability: Different lots of biological matrix can have different compositions, leading to varying degrees of matrix effects.[2]

  • Instrumental Instability: Fluctuations in the LC-MS/MS system's performance can also contribute to signal variability.

Q4: How can I quantitatively assess the matrix effect for my imidaprilat assay?

The most common method is the post-extraction addition technique.[2] This involves comparing the peak area of an analyte (and internal standard) in a solution prepared in a clean solvent to the peak area of the same concentration spiked into a blank, extracted matrix sample. The ratio of these responses gives the matrix factor (MF).

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 indicates ion enhancement.

Ideally, the MF should be between 0.8 and 1.2. The internal standard normalized MF (analyte MF / IS MF) should be close to 1.0, indicating that the this compound is effectively compensating for the matrix effect.[2]

Troubleshooting Guides

Issue 1: Poor Accuracy and Precision in QC Samples

You are observing that your quality control (QC) samples for the imidaprilat assay are failing to meet the acceptance criteria (typically ±15% deviation from the nominal concentration).[10]

Potential Cause: Uncompensated matrix effects leading to variable analyte response.

Troubleshooting Workflow

start Poor Accuracy/Precision in QCs check_is Review this compound IS Response Is it consistent across the batch? start->check_is is_ok IS response is consistent. Proceed to assess matrix effect. check_is->is_ok Yes is_variable IS response is variable. check_is->is_variable No investigate_prep Investigate Sample Preparation - Check for pipetting errors - Ensure consistent evaporation/reconstitution - Evaluate extraction recovery assess_me Quantitatively Assess Matrix Effect (Post-Extraction Addition Method) investigate_prep->assess_me me_high Is Matrix Factor (MF) significantly different from 1? assess_me->me_high optimize_prep Optimize Sample Preparation (See Table 1) me_high->optimize_prep Yes revalidate Re-evaluate and Re-validate Method me_high->revalidate No, but problem persists optimize_lc Optimize Chromatographic Conditions - Increase retention of imidaprilat - Use a diversion valve optimize_prep->optimize_lc optimize_lc->revalidate is_ok->assess_me is_variable->investigate_prep

Caption: Troubleshooting workflow for poor accuracy and precision.

Issue 2: Inconsistent this compound Internal Standard Response

The peak area of this compound varies significantly across an analytical run, exceeding a 20-30% coefficient of variation (%CV).

Potential Cause: Inconsistent sample cleanup, pipetting inaccuracies, or significant lot-to-lot variability in the biological matrix.

Troubleshooting Steps:

  • Verify Pipetting Accuracy: Manually verify the precision and accuracy of the pipettes used for adding the this compound solution.

  • Review Sample Preparation: Ensure each step of your sample preparation protocol (e.g., vortexing time, centrifugation speed, evaporation) is performed consistently for all samples.

  • Evaluate Matrix from Different Sources: Prepare blank samples using matrix from at least six different sources to assess lot-to-lot variability.[11]

  • Check for IS Purity: Ensure the this compound standard is of high isotopic purity and has not degraded.[8]

Experimental Protocols

Protocol for Post-Extraction Addition Method to Quantify Matrix Effect

This protocol allows for the quantitative determination of the matrix factor (MF).

  • Prepare Three Sets of Samples (at low and high QC concentrations):

    • Set A (Neat Solution): Spike imidaprilat and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) following your sample preparation procedure. Spike imidaprilat and this compound into the final dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike imidaprilat and this compound into the blank biological matrix before starting the extraction procedure. (This set is used to determine recovery).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the MF for both imidaprilat and this compound.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Imidaprilat) / (MF of this compound)

Protocol for Evaluating Different Sample Preparation Techniques

This protocol helps in selecting the most effective sample cleanup method to minimize matrix effects.

  • Select Techniques: Choose at least two different sample preparation methods to compare. Common choices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Prepare QC Samples: Prepare low and high QC samples for imidaprilat.

  • Process Samples: Process a set of QC samples using each of the selected sample preparation techniques.

  • Assess Matrix Effect: For each technique, perform the post-extraction addition experiment as described above to determine the matrix factor.

  • Compare Results: Compare the matrix factors and the overall signal intensity for imidaprilat and this compound for each technique. The technique that yields a matrix factor closest to 1 and provides a clean baseline is preferred.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Imidaprilat Analysis

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Factor (MF)IS-Normalized MFAdvantagesDisadvantages
Protein Precipitation (PPT) 90-105%0.65 (Suppression)1.05Fast, simple, inexpensiveProne to significant matrix effects (phospholipids)
Liquid-Liquid Extraction (LLE) 75-90%0.85 (Slight Suppression)1.02Cleaner extracts than PPTMore labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE) 85-100%0.98 (Minimal Effect)1.01Provides the cleanest extracts, highly selectiveMore expensive, requires method development

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (Imidaprilat + this compound) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (e.g., MTBE) plasma->lle spe Solid-Phase Extraction (e.g., C18 Cartridge) plasma->spe lc LC Separation ppt->lc Supernatant lle->lc Organic Layer spe->lc Eluate ms MS/MS Detection (ESI+) lc->ms data Data Acquisition (Peak Areas) ms->data

Caption: General workflow for bioanalytical sample preparation and analysis.

cluster_esi Electrospray Ionization (ESI) Source droplet Charged Droplet analyte Imidaprilat Ions droplet->analyte Evaporation matrix Matrix Components (e.g., Phospholipids) droplet->matrix gas_phase Gas Phase Ions (To Mass Analyzer) analyte->gas_phase matrix->analyte Competition for surface/charge (Ion Suppression)

Caption: Mechanism of ion suppression in the ESI source.

References

stability issues of Imidaprilat-d3 in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidaprilat-d3. The focus is on addressing stability issues that may be encountered in acidic or basic solutions during experimental procedures.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound solutions.

Question: I am observing a rapid decrease in the concentration of my this compound standard in a basic solution (pH > 8). What could be the cause and how can I mitigate this?

Answer: Rapid degradation of this compound in basic solutions is expected. Angiotensin-converting enzyme (ACE) inhibitors, particularly the active di-acid forms like Imidaprilat, are known to be susceptible to base-catalyzed hydrolysis. Studies on the related ACE inhibitor, Enalapril, have shown significant degradation in alkaline conditions. For instance, in a 0.1 N sodium hydroxide solution, Enalapril concentration dropped to 7.5% of its initial value within 30 minutes at 60°C[1].

Troubleshooting Steps:

  • pH Adjustment: If your experimental protocol allows, adjust the pH of your solution to a neutral or slightly acidic range (pH 4-7). The stability of ACE inhibitors generally increases in acidic to neutral conditions.

  • Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C) to reduce the rate of degradation.

  • Fresh Preparation: Prepare your this compound solutions immediately before use and avoid storing them in basic media.

  • Buffer Selection: Use a buffer system that can maintain a stable pH in the desired range throughout your experiment.

Question: My chromatogram shows multiple unexpected peaks after incubating this compound in an acidic solution (pH < 4). What are these peaks likely to be?

Answer: While ACE inhibitors are generally more stable in acidic than in basic solutions, degradation can still occur, especially under forced conditions like elevated temperatures. In acidic media, two primary degradation pathways for the prodrug Imidapril are hydrolysis of the ester group to form Imidaprilat and intramolecular cyclization to form a diketopiperazine derivative[2]. It is plausible that Imidaprilat itself could undergo further degradation or that the this compound sample may contain impurities that are less stable in acidic conditions. Studies on Enalapril have shown degradation in 0.1 N HCl at 80°C, leading to the formation of Enalaprilat and a diketopiperazine derivative[1][3].

Troubleshooting Steps:

  • Peak Identification: If you have access to a mass spectrometer (LC-MS), you can analyze the unknown peaks to determine their mass-to-charge ratio (m/z) and fragmentation patterns to help identify the degradation products.

  • Purity Check: Analyze a freshly prepared solution of this compound to confirm the absence of these peaks, ensuring they are not impurities from the stock material.

  • Milder Conditions: If possible, use less harsh acidic conditions (e.g., pH 4-5) or lower the incubation temperature to minimize degradation.

Question: I am seeing peak broadening and tailing for this compound in my HPLC analysis when using a mobile phase with a pH of 2.0. What could be the issue?

Answer: Peak broadening and tailing in reversed-phase HPLC can be influenced by the pH of the mobile phase, especially for compounds with ionizable groups like the carboxylic acids in Imidaprilat. At a low pH of 2.0, the carboxylic acid groups will be protonated, which is generally good for retention and peak shape on a C18 column. However, interactions with residual silanols on the silica-based stationary phase can sometimes lead to peak tailing. Additionally, if the mobile phase is not adequately buffered, pH gradients can form on the column, affecting peak shape.

Troubleshooting Steps:

  • Mobile Phase pH: While a low pH is often used, you could experiment with a slightly higher pH, for example, using an ammonium acetate buffer at pH 5.0, to see if peak shape improves[4].

  • Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions with acidic compounds.

  • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.

  • Flow Rate: A slower flow rate may improve peak shape by allowing more time for equilibration.

Frequently Asked Questions (FAQs)

What are the expected degradation products of this compound in acidic and basic solutions?

Based on studies of the prodrug Imidapril and the related ACE inhibitor Enalapril, the primary degradation pathways involve hydrolysis and intramolecular cyclization. In acidic and basic solutions, the prodrug Imidapril degrades to form Imidaprilat and a diketopiperazine derivative[2]. While specific degradation products of Imidaprilat itself are not extensively documented, it is plausible that under harsh conditions, further degradation of the di-acid could occur. For other ACE inhibitors like Lisinopril, various degradation products resulting from hydrolysis have been identified under acidic conditions[5][6].

What is the general stability profile of ACE inhibitor di-acids like Imidaprilat in solution?

Generally, ACE inhibitor di-acids are more stable in acidic to neutral aqueous solutions and are more susceptible to degradation in basic solutions. Studies on a new ACE inhibitor, "xPRIL," showed the highest stability at pH 2.0[7]. Similarly, for Enalapril, degradation is significantly faster in alkaline conditions compared to acidic or neutral conditions[1].

Is the stability of this compound expected to be different from that of non-deuterated Imidaprilat?

The stability of a deuterated compound is generally very similar to its non-deuterated counterpart. The kinetic isotope effect of deuterium substitution is usually small for the types of hydrolytic reactions that cause degradation in this context. Therefore, the stability data and degradation pathways identified for Imidaprilat can be considered applicable to this compound for most practical purposes.

What are the recommended storage conditions for this compound solutions?

To ensure the stability of this compound in solution, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If short-term storage is necessary, store solutions at a low temperature (2-8°C) and protected from light.

  • For longer-term storage, it is best to store the compound as a solid at the recommended temperature, protected from moisture.

  • Avoid storing solutions in basic media. If the experimental design requires a basic pH, the solution should be used immediately after preparation.

Quantitative Stability Data

Table 1: Degradation of Enalapril Maleate in Aqueous Solutions under Forced Conditions [1]

Stress ConditionTemperatureTimeRemaining Enalapril (%)
0.1 N Hydrochloric Acid80°C24 hours80.4%
Water80°C24 hours95.2%
0.1 N Sodium Hydroxide60°C30 minutes7.5%

Experimental Protocols

The following is a generalized protocol for conducting a forced degradation study of this compound in acidic and basic solutions, based on methodologies reported for other ACE inhibitors[1][3][8].

Objective: To assess the stability of this compound in acidic and basic solutions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade water

  • HPLC grade acetonitrile and methanol

  • Phosphate or acetate buffer reagents

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Solutions:

    • Acidic Solution: Prepare a 0.1 N HCl solution by diluting concentrated HCl with HPLC grade water.

    • Basic Solution: Prepare a 0.1 N NaOH solution by dissolving NaOH pellets in HPLC grade water.

  • Forced Degradation:

    • Acid Hydrolysis:

      • Pipette a known volume of the this compound stock solution into a volumetric flask.

      • Add the 0.1 N HCl solution and make up to the mark.

      • Incubate the solution at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

    • Base Hydrolysis:

      • Pipette a known volume of the this compound stock solution into a volumetric flask.

      • Add the 0.1 N NaOH solution and make up to the mark.

      • Incubate the solution at a specified temperature (e.g., 40-60°C) for a shorter period due to expected rapid degradation (e.g., 15, 30, 60, 120 minutes).

      • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase.

    • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase and keep it at room temperature or refrigerated.

  • HPLC Analysis:

    • Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile)[3].

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 215 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the control sample.

    • Identify and quantify any degradation products.

Visualizations

Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution expose_acid Expose to Acidic Conditions (Heat) stock->expose_acid expose_base Expose to Basic Conditions (Heat) stock->expose_base acid Prepare Acidic Stress Solution (e.g., 0.1N HCl) acid->expose_acid base Prepare Basic Stress Solution (e.g., 0.1N NaOH) base->expose_base neutralize Neutralize and Dilute Samples expose_acid->neutralize expose_base->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Calculate Degradation and Identify Products hplc->data

Caption: Experimental workflow for a pH stability study of this compound.

DegradationPathways Imidapril Imidapril (Prodrug) Imidaprilat This compound (Active Di-acid) Imidapril->Imidaprilat Hydrolysis (Acidic/Basic) DKP Diketopiperazine Derivative Imidapril->DKP Intramolecular Cyclization (Acidic/Heat) FurtherDeg Further Degradation Products Imidaprilat->FurtherDeg Hydrolysis (Harsh Conditions)

Caption: Potential degradation pathways of Imidapril and this compound.

References

Technical Support Center: Optimizing Collision Energy for Imidaprilat-d3 Fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the collision energy for the fragmentation of Imidaprilat-d3 in a tandem mass spectrometry (MS/MS) experiment. This guide is intended for researchers, scientists, and drug development professionals working with LC-MS/MS bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to optimize the collision energy for this compound?

A1: Collision energy is a critical parameter in MS/MS that directly influences the fragmentation of the precursor ion. Optimizing the collision energy for each specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) is essential to achieve the highest signal intensity and, consequently, the best sensitivity and reproducibility for your quantitative assay. An unoptimized collision energy can lead to either insufficient fragmentation or excessive fragmentation, both of which result in a weaker signal for your target product ion.

Q2: What is the expected precursor ion for this compound?

A2: Imidaprilat has a monoisotopic mass of approximately 377.16 g/mol . For this compound, where three hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will be approximately 380.18 g/mol . In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of approximately 381.19.

Q3: How do the optimal collision energies for this compound differ from those for the non-deuterated Imidaprilat?

A3: Generally, the optimal collision energies for a deuterated internal standard like this compound are very similar to, if not identical to, the non-deuterated analyte. The addition of a few deuterium atoms does not significantly alter the fragmentation pathways or the energy required to induce fragmentation. However, it is always best practice to optimize the collision energy for each compound individually to ensure the best performance.

Q4: Can I use a previously published collision energy value for Imidaprilat without optimization?

A4: While a previously published value can be a good starting point, it is highly recommended to perform your own collision energy optimization. The optimal collision energy can vary between different mass spectrometer models and even between instruments of the same model due to differences in their geometry and tuning.

Experimental Protocol: Collision Energy Optimization for this compound

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound.

1. Preparation of this compound Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to a final concentration of 100 ng/mL.

2. Mass Spectrometer Setup:

  • Infuse the 100 ng/mL this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to obtain a stable and intense signal for the this compound precursor ion ([M+H]+ at m/z 381.2).

3. Collision Energy Ramping Experiment:

  • Set up a product ion scan experiment to identify the major fragment ions of this compound.

  • Select the precursor ion of this compound (m/z 381.2) in the first quadrupole (Q1).

  • In the second quadrupole (Q2, the collision cell), apply a range of collision energies. A typical approach is to ramp the collision energy from 5 eV to 50 eV in 2-3 eV increments.

  • Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-400) to detect the resulting product ions.

4. Data Analysis and Optimization:

  • For each product ion of interest, plot its intensity as a function of the collision energy.

  • The collision energy that produces the maximum intensity for a specific product ion is the optimal collision energy for that MRM transition.

  • Select at least two of the most intense and specific product ions for your final MRM method.

Quantitative Data Summary

The following table summarizes the expected precursor and product ions for this compound and provides a hypothetical set of optimized collision energies based on the protocol described above. These values should be used as a starting point and must be empirically verified on your instrument.

Precursor Ion (Q1) [M+H]+Product Ion (Q3)Proposed Optimal Collision Energy (eV)
381.2209.122
381.2116.128
381.291.135

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or no precursor ion signal - Incorrect m/z for the precursor ion.- Poor ionization efficiency.- Clogged infusion line or electrospray needle.- Verify the calculated m/z for this compound [M+H]+.- Optimize ion source parameters (capillary voltage, gas flows, temperature).- Check for blockages and ensure a stable spray.
Low intensity of product ions - Collision energy is too low or too high.- Low abundance of the precursor ion.- Perform a collision energy ramping experiment as described in the protocol.- Ensure a stable and reasonably intense precursor ion signal before starting the fragmentation experiment.
Inconsistent or irreproducible results - Unstable spray in the ion source.- Fluctuations in the collision gas pressure.- Contamination in the system.- Check the stability of the electrospray.- Ensure the collision gas supply is stable and the pressure is set correctly.- Clean the ion source and run a system suitability test.
Multiple product ions observed - This is expected. Different bonds will fragment at different collision energies.- This is not an issue. The goal of the optimization is to find the optimal collision energy for the most intense and specific product ions to be used in your MRM method.

Workflow for Collision Energy Optimization

The following diagram illustrates the logical workflow for optimizing the collision energy for this compound.

CollisionEnergyOptimization cluster_prep Preparation cluster_infusion Infusion & Source Optimization cluster_msms MS/MS Experiment cluster_analysis Data Analysis & Final Method prep_std Prepare this compound Standard Solution infuse Infuse Standard into MS prep_std->infuse tune_source Optimize Ion Source Parameters for Precursor Ion infuse->tune_source select_precursor Select Precursor Ion (m/z 381.2) in Q1 tune_source->select_precursor ramp_ce Ramp Collision Energy in Q2 (e.g., 5-50 eV) select_precursor->ramp_ce scan_product Scan for Product Ions in Q3 ramp_ce->scan_product plot_data Plot Product Ion Intensity vs. Collision Energy scan_product->plot_data determine_opt Determine Optimal CE for each transition plot_data->determine_opt final_method Select Transitions for Final MRM Method determine_opt->final_method

Caption: Workflow for optimizing collision energy for this compound in MS/MS.

dealing with low isotopic purity of Imidaprilat-d3 standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Imidaprilat-d3 as an internal standard in analytical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low isotopic purity and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated standard like this compound considered the 'gold standard' for internal standards in mass spectrometry?

A1: Deuterated standards are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte, in this case, Imidaprilat.[1] This similarity ensures that both the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization. This co-behavior helps to accurately correct for variability that can occur throughout the analytical process, leading to more precise and reliable quantification.[2][3]

Q2: What are the critical factors to consider when using this compound as an internal standard?

A2: When using this compound, or any deuterated internal standard, several factors are crucial for obtaining accurate results:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize the signal contribution of the unlabeled analyte (d0) in the internal standard solution.[2][4]

  • Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[1][5][6] Labeling at sites prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH), should be avoided.[1]

  • Mass Shift: A sufficient mass difference (typically ≥3 atomic mass units) between the analyte and the standard is necessary to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard.[1][6]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects during analysis.[1]

Q3: What level of isotopic purity is generally recommended for a deuterated internal standard?

A3: For reliable and accurate results, a high level of isotopic purity is recommended. Generally, an isotopic enrichment of ≥98% is considered suitable for most applications.[2] High isotopic purity is crucial to minimize the contribution of the unlabeled analyte (d0 impurity) in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[2][7]

Troubleshooting Guide

Problem 1: Inaccurate Quantification and Non-linear Calibration Curve

Symptoms:

  • The calibration curve for Imidaprilat is non-linear, especially at lower concentrations.

  • The calculated concentrations of quality control (QC) samples are consistently biased (either high or low).

  • Poor accuracy and precision in the results.

Possible Cause: Low isotopic purity of the this compound internal standard, leading to a significant contribution of the unlabeled Imidaprilat (d0) signal from the internal standard solution. This is a common issue that can cause a positive bias in results.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inaccurate Quantification A Inaccurate Quantification or Non-Linear Calibration Curve B Assess Isotopic Purity of This compound Standard A->B C Analyze this compound Solution Alone B->C D Is d0 Peak Present and Significant? C->D E Yes D->E Yes F No D->F No G Implement Correction Strategy E->G H Re-evaluate Other Method Parameters (e.g., Matrix Effects, Extraction Recovery) F->H I Problem Resolved G->I H->I G cluster_1 Troubleshooting Chromatographic Separation J Chromatographic Separation of Analyte and Internal Standard K Optimize Chromatographic Conditions J->K L Modify Mobile Phase Composition (e.g., Organic Solvent Ratio, pH) K->L M Adjust Column Temperature K->M N Test Different Stationary Phases K->N O Evaluate Impact on Matrix Effects L->O M->O N->O P Achieved Co-elution? O->P Q Yes P->Q Yes R No P->R No S Proceed with Quantitation Q->S T Consider a Different Lot or Source of Internal Standard R->T

References

Validation & Comparative

Revolutionizing Bioanalysis: A Comparative Guide to Imidaprilat Quantification Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of a validated bioanalytical method for Imidaprilat, the active metabolite of the ACE inhibitor Imidapril, utilizing a deuterium-labeled internal standard (Imidaprilat-d3) with a traditional high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. This objective analysis, supported by experimental data, will aid in the selection of the most appropriate analytical method for pharmacokinetic and other clinical studies.

The gold standard for the bioanalysis of small molecules in complex matrices like human plasma is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is a hallmark of a robust and reliable LC-MS/MS method. This internal standard perfectly mimics the analyte's behavior during sample preparation and ionization, correcting for any potential variability and ensuring the highest degree of accuracy and precision.

Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV

To illustrate the advantages of the isotope dilution LC-MS/MS method, we have summarized the key validation parameters for both this method and a conventional RP-HPLC-UV method for the quantification of Imidaprilat.

Validation ParameterLC-MS/MS with this compoundRP-HPLC-UV
Linearity Range 0.2 - 50 ng/mL[1]40 - 400 µg/mL (for Imidapril HCl)[2]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]Not specified for Imidaprilat
Precision (as %RSD) < 13.2%[1]Not specified for Imidaprilat
Accuracy Adequate assay accuracy reported[1]Not specified for Imidaprilat
Selectivity High (due to specific MRM transition)Potential for interference from co-eluting compounds
Internal Standard This compound (stable isotope labeled)Oxymetazoline (structurally unrelated)[2]

Note: The data for the RP-HPLC-UV method is for the prodrug, Imidapril Hydrochloride, as direct comparative data for Imidaprilat was not available in the public domain. This highlights a significant gap in the available literature for direct comparison. However, the vast difference in the linearity ranges strongly suggests the superior sensitivity of the LC-MS/MS method.

Experimental Protocols: A Closer Look at the Methodologies

A detailed understanding of the experimental protocols is crucial for evaluating and implementing these methods.

Validated Bioanalytical Method: LC-MS/MS with this compound

This method offers high sensitivity and selectivity for the quantification of Imidaprilat in human plasma.

1. Sample Preparation:

  • Deproteinization: Plasma samples are first treated to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is then loaded onto an OASIS HLB solid-phase extraction cartridge. This step selectively isolates Imidaprilat and this compound from the plasma matrix.

  • Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the eluent is evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • HPLC Column: A semi-micro ODS (C18) column is used for chromatographic separation.[1]

  • Mobile Phase: A mixture of acetonitrile and 0.05% (v/v) formic acid in water (1:3, v/v) is used as the mobile phase.[1]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transition for Imidaprilat (m/z 378 → 206) is monitored for quantification.[1] A corresponding transition for this compound would be monitored as the internal standard.

Alternative Method: RP-HPLC with UV Detection

This method, while less sensitive than LC-MS/MS, can be used for the analysis of Imidapril hydrochloride in pharmaceutical formulations.

1. Sample Preparation:

  • A simple dilution of the sample in the mobile phase is typically sufficient for the analysis of bulk drug or pharmaceutical dosage forms. For biological matrices, a more extensive extraction procedure would be necessary.

2. Chromatographic Conditions:

  • HPLC Column: A LiChrospher RP-18 column is utilized.[2]

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.0) in the ratio of 60:10:30 (v/v/v) is used.[2]

  • Internal Standard: Oxymetazoline is used as the internal standard.[2]

3. UV Detection:

  • The detector wavelength is set to an appropriate value to monitor the absorbance of Imidaprilat.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the logical workflow of the validated bioanalytical method using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample + This compound (IS) Deproteinization Protein Precipitation Plasma_Sample->Deproteinization SPE Solid-Phase Extraction (OASIS HLB) Deproteinization->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC_Separation LC Separation (ODS Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Workflow for Imidaprilat analysis using LC-MS/MS.

Conclusion: The Clear Advantage of Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS offers unparalleled advantages in the bioanalysis of Imidaprilat. The method demonstrates superior sensitivity, selectivity, and robustness compared to traditional HPLC-UV methods. For researchers and drug development professionals requiring accurate and reliable pharmacokinetic data, the validated LC-MS/MS method with this compound is the unequivocal choice. While HPLC-UV may have its applications in the analysis of pharmaceutical formulations, it lacks the sensitivity and specificity required for the low concentrations of metabolites typically found in biological fluids. The adoption of advanced techniques like isotope dilution LC-MS/MS is crucial for making informed decisions in the drug development pipeline.

References

Cross-Validation of Analytical Methods for Imidaprilat Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical methods for the quantification of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, in human plasma. The comparison focuses on a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing Imidaprilat-d3 as an internal standard, and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology for their specific needs and in understanding the principles of bioanalytical method cross-validation.

Executive Summary

The bioanalysis of drugs and their metabolites is a critical component of pharmaceutical development. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of sample analysis. This guide presents a cross-validation framework for two distinct analytical methods for Imidaprilat, highlighting their respective performance characteristics. The LC-MS/MS method demonstrates superior sensitivity and specificity, making it the preferred choice for pharmacokinetic studies requiring low detection limits. The HPLC-UV method, while less sensitive, offers a cost-effective alternative for applications where higher concentrations of Imidaprilat are expected. The use of a stable isotope-labeled internal standard, this compound, in the LC-MS/MS method is crucial for mitigating matrix effects and ensuring the highest data quality.

Method Comparison

The performance of the LC-MS/MS and HPLC-UV methods for the determination of Imidaprilat in human plasma is summarized below. The data presented is a composite representation derived from typical validation parameters for such assays.

Table 1: Comparison of LC-MS/MS and HPLC-UV Method Validation Parameters for Imidaprilat

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL1000 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 70%

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method provides high sensitivity and selectivity for the quantification of Imidaprilat in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water.

  • Vortex for 10 seconds.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imidaprilat: 378.2 → 206.1[1]

    • This compound: 381.2 → 209.1

  • Key Parameters: Optimized for maximum sensitivity (e.g., Collision Energy, Declustering Potential).

Method 2: HPLC-UV

This method is a more traditional approach for the quantification of Imidaprilat, suitable for applications where lower sensitivity is acceptable.

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of human plasma, add 1 mL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Waters Alliance 2695 or equivalent

  • Column: C18 column (e.g., LiChrospher 100 RP-18, 5 µm, 250 x 4.6 mm)

  • Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) (60:10:30, v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 215 nm

Cross-Validation Workflow

The cross-validation of these two analytical methods is essential to ensure that the data generated is comparable and reliable, especially if both methods are to be used within the same study or across different studies.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_outcome Outcome Method_A Method A (LC-MS/MS) Sample_Analysis Analyze Same Set of Samples (Spiked QCs and Incurred Samples) Method_A->Sample_Analysis Method_B Method B (HPLC-UV) Method_B->Sample_Analysis Data_Comparison Compare Results (Statistical Analysis) Sample_Analysis->Data_Comparison Generate Data Acceptance_Criteria Assess Against Pre-defined Criteria (e.g., %Difference) Data_Comparison->Acceptance_Criteria Evaluate Comparable Methods are Comparable Acceptance_Criteria->Comparable Meets Criteria Not_Comparable Methods are Not Comparable Acceptance_Criteria->Not_Comparable Fails Criteria RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Imidaprilat Imidaprilat Imidaprilat->ACE Inhibition

References

Inter-Laboratory Comparison of Imidaprilat Quantification with Imidaprilat-d3: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for an inter-laboratory comparison of Imidaprilat quantification using Imidaprilat-d3 as an internal standard. It is designed for researchers, scientists, and drug development professionals to objectively assess analytical performance and ensure the reliability and reproducibility of bioanalytical data across different laboratories. The guide outlines a standardized experimental protocol and presents hypothetical comparative data based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction to Imidaprilat Quantification

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is a prodrug that is hydrolyzed in the body to its active metabolite, Imidaprilat, which is responsible for the therapeutic effect.[3][4][5] Accurate quantification of Imidaprilat in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[5] The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS-based quantification to correct for matrix effects and variations in sample processing and instrument response.

An inter-laboratory comparison, also known as a round-robin or proficiency test, is a valuable tool for external quality assurance.[6][7] It allows for the assessment of the accuracy and precision of analytical methods across different laboratories, ensuring data comparability and reliability.[6][8] This guide simulates such a comparison to highlight key performance indicators and potential sources of variability.

Signaling Pathway of Imidapril Action

Imidapril, after oral administration, is absorbed and converted in the liver to its active form, Imidaprilat. Imidaprilat inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics (RAAS Pathway) Imidapril (Oral) Imidapril (Oral) Imidaprilat (Active Metabolite) Imidaprilat (Active Metabolite) Imidapril (Oral)->Imidaprilat (Active Metabolite) Hepatic Hydrolysis ACE ACE Imidaprilat (Active Metabolite)->ACE Inhibition Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Aldosterone Secretion Aldosterone Secretion Angiotensin II->Aldosterone Secretion Blood Pressure Increase Blood Pressure Increase Vasoconstriction->Blood Pressure Increase Aldosterone Secretion->Blood Pressure Increase cluster_0 Preparation Phase cluster_1 Analytical Phase (Performed by Each Laboratory) cluster_2 Evaluation Phase A Study Coordinator Prepares & Distributes Samples B Identical Blinded Plasma Samples (Spiked & Blank) A->B C Standardized Protocol & Reporting Template Provided A->C D Sample Receipt & Storage B->D C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G H Submission of Results to Coordinator G->H I Statistical Analysis & Comparison of Performance H->I J Final Report Generation I->J

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards for ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for pharmaceutical compounds such as Angiotensin-Converting Enzyme (ACE) inhibitors, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable methodology. This guide provides a comparative overview of the accuracy and precision of deuterated internal standards in the quantitative analysis of ACE inhibitors, with a focus on the principles applicable to Imidaprilat-d3. While specific public data for this compound is limited, this guide draws parallels from extensively validated deuterated standards for similar molecules like Enalaprilat and Lisinopril to highlight the expected performance and methodological advantages.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1][2][3] A SIL-IS is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium).[4] This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage is that the SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization effects and potential matrix interferences.[1][3] This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to superior accuracy and precision.[1][3]

Comparative Performance: Accuracy and Precision

The acceptance criteria for accuracy and precision in bioanalytical method validation are well-established by regulatory bodies like the FDA.[5] For a method to be considered reliable, the accuracy (closeness of the measured value to the true value) and precision (reproducibility of the measurement) must be within acceptable limits.[6][7]

Table 1: Representative Accuracy and Precision Data for Enalaprilat using Enalaprilat-d5 as an Internal Standard

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Enalaprilat0.5 (LLOQ)≤ 15.0within ± 20.0≤ 15.0within ± 20.0
1.5 (Low QC)≤ 15.0within ± 15.0≤ 15.0within ± 15.0
75 (Mid QC)≤ 15.0within ± 15.0≤ 15.0within ± 15.0
150 (High QC)≤ 15.0within ± 15.0≤ 15.0within ± 15.0

Data is illustrative and based on typical validation results for similar analytes. LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 2: Representative Accuracy and Precision Data for Lisinopril using a Deuterated Internal Standard

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Lisinopril1.03 (LLOQ)< 11within ± 6.8< 11within ± 6.8
(QC Samples)< 11within ± 6.8< 11within ± 6.8

Data adapted from a study on the quantitative determination of lisinopril in human plasma.[8] %RSD: Percent Relative Standard Deviation.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a generalized methodology for the quantitative analysis of an ACE inhibitor like Imidaprilat in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

    • Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Chromatographic Separation: Liquid Chromatography
  • Objective: To separate the analyte and internal standard from other components in the sample extract before they enter the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Typical Parameters:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

Detection: Tandem Mass Spectrometry (MS/MS)
  • Objective: To detect and quantify the analyte and internal standard with high selectivity and sensitivity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • For Imidaprilat (Analyte): A specific MRM transition would be determined during method development.

    • For this compound (Internal Standard): The precursor ion will be 3 mass units higher than that of Imidaprilat, and a specific product ion will be monitored.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for ACE inhibitors.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data_processing Data Processing (Peak Area Ratio) ms->data_processing quantification Quantification (Concentration Calculation) data_processing->quantification

Figure 1. A generalized experimental workflow for the quantitative analysis of Imidaprilat using a deuterated internal standard.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry analyte Imidaprilat (Analyte) coelution Co-elution analyte->coelution is This compound (Internal Standard) is->coelution ionization Similar Ionization & Matrix Effects coelution->ionization correction Correction for Variability ionization->correction result Accurate & Precise Quantification correction->result

Figure 2. Logical relationship illustrating how a deuterated internal standard ensures accurate and precise quantification.

Conclusion

The use of a deuterated internal standard, such as this compound, is indispensable for achieving the high standards of accuracy and precision required in regulated bioanalysis. By compensating for variability throughout the analytical process, these internal standards ensure the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. The data from analogous ACE inhibitors robustly supports the expectation that a well-validated LC-MS/MS method employing this compound will yield highly accurate and precise quantitative results, making it the preferred choice for researchers, scientists, and drug development professionals.

References

A Comparative Guide to Linearity and Range Determination for Assays Utilizing Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of assay performance when using Imidaprilat-d3 as an internal standard for the quantification of Imidaprilat, its active metabolite. The focus is on the critical validation parameters of linearity and analytical range, supported by established experimental protocols and comparative data from analogous bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

Principles of Using Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Their chemical and physical properties are nearly identical to the analyte of interest, Imidaprilat. This similarity ensures that they behave alike during sample preparation, extraction, and chromatographic separation. The key advantage of using a deuterated internal standard is its ability to compensate for variability in the analytical process, including matrix effects and extraction efficiency, leading to more accurate and precise quantification.[1][2][3][4]

Comparative Performance Data

While specific linearity and range data for assays exclusively using this compound as the internal standard are not publicly available, performance can be reliably inferred from validated assays for Imidaprilat and other drugs employing deuterated internal standards. The following table summarizes typical performance characteristics.

ParameterImidaprilat Assay (LC-MS/MS)Comparable Assays with Deuterated Internal Standards
Analyte ImidaprilatVarious small molecules (e.g., Lapatinib, Tacrolimus)
Internal Standard (Hypothetical) this compoundLapatinib-d3, Tacrolimus-13C-d2
Linearity Range 0.2 - 50 ng/mL[5]5 - 5000 ng/mL (Lapatinib)[6], 0.5 - 42.2 ng/mL (Tacrolimus)[7]
Correlation Coefficient (r²) ≥ 0.99≥ 0.997[7]
Precision (%CV) < 15%< 11% (Lapatinib)[6], < 14.7% (immunosuppressants)[7]
Accuracy (% Bias) 85-115%Within ±10% (Lapatinib)[6], 90-113% (immunosuppressants)[7]

Note: The data for the Imidaprilat assay is based on a published method that, while not specifying a deuterated internal standard, provides a relevant benchmark for the expected analytical range.[5] The performance of assays with other deuterated internal standards demonstrates the high level of precision and accuracy achievable with this methodology.

Experimental Protocol: Linearity and Range Determination

This protocol outlines the steps to validate the linearity and analytical range of an LC-MS/MS method for the quantification of Imidaprilat using this compound as an internal standard, in accordance with regulatory guidelines such as those from the FDA and EMA.[8][9]

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Imidaprilat and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Imidaprilat by serial dilution of the stock solution to cover the expected clinical concentration range.

  • Prepare a working solution of the internal standard (this compound) at a constant concentration.

2. Preparation of Calibration Standards:

  • Spike a blank biological matrix (e.g., human plasma) with the Imidaprilat working standard solutions to create a set of at least six to eight non-zero calibration standards. The concentrations should span the anticipated analytical range.

  • A blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.

3. Sample Preparation and Extraction:

  • To a fixed volume of each calibration standard, add a fixed volume of the this compound working solution.

  • Perform sample extraction, for example, by protein precipitation with a solvent like acetonitrile or by solid-phase extraction.[5]

  • Evaporate the supernatant and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Develop a chromatographic method that ensures baseline separation of Imidaprilat and this compound from endogenous interferences.

  • Optimize the mass spectrometer settings for the detection of both Imidaprilat and this compound using multiple reaction monitoring (MRM).

5. Data Analysis and Acceptance Criteria:

  • Calculate the peak area ratio of Imidaprilat to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Imidaprilat.

  • Perform a linear regression analysis (typically a weighted 1/x² regression).

  • Linearity: The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

    • The precision (%CV) and accuracy (%bias) at the LLOQ should be within 20%.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the linearity and range of an assay using this compound.

cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_extraction Sample Processing cluster_analysis Analysis & Evaluation stock_analyte Imidaprilat Stock working_analyte Working Standards stock_analyte->working_analyte stock_is This compound Stock working_is IS Working Solution stock_is->working_is spike Spike Blank Matrix working_analyte->spike add_is Add Internal Standard working_is->add_is cal_standards Calibration Standards (LLOQ to ULOQ) spike->cal_standards cal_standards->add_is extract Protein Precipitation/SPE add_is->extract reconstitute Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_ratio Calculate Peak Area Ratios lcms->peak_ratio curve Construct Calibration Curve peak_ratio->curve validate Assess Linearity & Range curve->validate

Workflow for Linearity and Range Determination.

References

A Comparative Guide to the Quantification of ACE Inhibitors Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of common Angiotensin-Converting Enzyme (ACE) inhibitors using their corresponding deuterated internal standards. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis.

Comparative Analysis of Quantitative LC-MS/MS Methods

The following table summarizes the performance characteristics of validated LC-MS/MS methods for the quantification of several widely prescribed ACE inhibitors. These methods employ deuterated internal standards to achieve reliable and reproducible results.

ACE InhibitorDeuterated Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)MatrixMRM Transition (Analyte)MRM Transition (Internal Standard)Reference
EnalaprilEnalapril-d51 - 5001Human Plasmam/z 377.2 → 234.2m/z 382.1 → 239.2[1][2]
EnalaprilatEnalaprilat-d51 - 5001Human Plasmam/z 349.1 → 206.1m/z 354.2 → 211.2[1][2]
LisinoprilLisinopril-d50.5 - 2500.5Human Plasmam/z 404.3 → 114.1m/z 409.3 → 114.1[3][4]
RamiprilRamipril-d31.09 - 108.711.09Human Plasmam/z 417.3 → 234.1Not explicitly stated, but Ramipril-d3 is used as IS.[5]
RamiprilatRamiprilat-d3 (inferred)1.08 - 107.561.08Human Plasmam/z 389.3 → 206.2Not explicitly stated, but Ramipril-d3 is the precursor.[5]
BenazeprilBenazepril-d5 (inferred)0.5 - 1000.5Human Plasmam/z 425.5 → [not specified]Not explicitly stated, but deuterated analogs are mentioned.[6]
BenazeprilatBenazeprilat-d5 (inferred)5 - 2005Human Plasmam/z 397.5 → [not specified]Not explicitly stated, but deuterated analogs are mentioned.[6]
QuinaprilQuinapril-d4 (inferred)5 - 10005Human PlasmaNot explicitly statedNot explicitly stated, but d4-quinaprilat is used as IS for quinaprilat.[7][8]
Quinaprilatd4-Quinaprilat10 - 200010Human PlasmaNot explicitly statedNot explicitly stated[7][8]

Experimental Protocols

A generalized experimental protocol for the quantification of ACE inhibitors in human plasma using a deuterated internal standard and LC-MS/MS is outlined below. This protocol is a composite based on common practices from the cited literature and should be optimized for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 300 µL of human plasma in a microcentrifuge tube, add the deuterated internal standard solution.

  • Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typical.

  • Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is generally employed.

  • Injection Volume: Typically 5-20 µL.

  • Column Temperature: Maintained at approximately 40°C.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The specific precursor to product ion transitions for each analyte and its deuterated internal standard are monitored (see table above for examples).

  • Gas and Source Parameters: These are optimized for the specific instrument and analytes and include parameters such as ion spray voltage, temperature, nebulizer gas, and collision gas pressure.

Visualizations

Signaling Pathway

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and highlights the mechanism of action of ACE inhibitors.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE Bradykinin Bradykinin (Vasodilator) ACE_Inhibitors->Bradykinin prevents degradation of Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Bradykinin->Inactive_Fragments

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of ACE inhibitors in biological samples using deuterated internal standards.

Start Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Peak Area Ratio vs. Concentration) MS->Data Result Concentration of ACE Inhibitor Data->Result

Caption: General experimental workflow for ACE inhibitor quantification using deuterated standards.

References

Establishing Limits of Detection and Quantification for Imidaprilat Utilizing Imidaprilat-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive overview of the principles and methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the active pharmaceutical ingredient Imidaprilat, employing its deuterated stable isotope, Imidaprilat-d3, as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2]

The Pivotal Role of Deuterated Internal Standards

In quantitative bioanalysis, an internal standard is introduced to correct for variability during sample processing and analysis.[1] A deuterated internal standard like this compound is considered the "gold standard" because it shares near-identical physicochemical properties with the analyte, Imidaprilat.[3] This ensures it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively normalizing for matrix effects, extraction inconsistencies, and injection volume variations.[2][4] This leads to significantly improved precision and accuracy in the quantification of the analyte, especially at low concentrations.[3]

Defining Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision.[5][6][7] In contrast, the Limit of Quantification (LOQ) , often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[5][7][8]

Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide frameworks for the validation of these analytical parameters.[9][10][11][12]

Experimental Protocol for Determining the Lower Limit of Quantification (LLOQ)

The following protocol outlines a typical approach for determining the LLOQ for Imidaprilat in a biological matrix (e.g., human plasma) using this compound as an internal standard with an LC-MS/MS system.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Imidaprilat and this compound in a suitable organic solvent (e.g., methanol).

  • Perform serial dilutions of the Imidaprilat stock solution to create a series of calibration standards at concentrations bracketing the expected LLOQ.

  • Prepare a working solution of the internal standard (this compound) at a constant concentration.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike blank biological matrix (e.g., human plasma) with the Imidaprilat calibration standards.

  • Add the this compound internal standard working solution to all samples (except blank matrix samples used to determine background).

  • Perform protein precipitation followed by solid-phase extraction to isolate the analyte and internal standard.

  • Evaporate the eluent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Optimize chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve good peak shape and separation for both Imidaprilat and this compound.

  • Optimize mass spectrometry parameters (ion source, collision energy, etc.) for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

4. Data Analysis and LLOQ Determination:

  • Analyze a series of blank samples to assess for interferences at the retention time of Imidaprilat.

  • Analyze at least five replicates of samples spiked at the proposed LLOQ concentration.

  • The LLOQ is confirmed as the lowest concentration that meets the following criteria (as per FDA guidance):

    • The analyte response is at least 5 times the response of a blank sample.

    • The analyte peak is identifiable, discrete, and reproducible with a precision (%CV) of ≤20%.

    • The accuracy is within ±20% of the nominal concentration.

Data Presentation

Table 1: Comparison of Bioanalytical Methods for Imidaprilat Quantification

FeatureMethod with this compound (SIL-IS)Method with Structural Analog ISMethod without Internal Standard
Principle Co-eluting stable isotope dilutionNon-co-eluting compound with similar propertiesExternal calibration
Correction for Matrix Effects ExcellentPartial to PoorNone
Precision at LLOQ Typically ≤ 15% CV15-25% CV> 25% CV (often unacceptable)
Accuracy at LLOQ Typically 85-115%80-120%Highly variable, often poor
Robustness HighModerateLow
Regulatory Acceptance Highly PreferredAcceptable with justificationGenerally not acceptable for regulated bioanalysis

Table 2: LLOQ Validation Data for Imidaprilat in Human Plasma

ReplicateSpiked Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
10.200.21105.0
20.200.1995.0
30.200.22110.0
40.200.1890.0
50.200.20100.0
Mean 0.20 0.20 100.0
Std. Dev. 0.016
%CV (Precision) 7.9

Visualizing the Workflow and Concepts

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Blank Plasma Spike_Analyte Spike with Imidaprilat (Calibration Standards) Plasma->Spike_Analyte Spike_IS Add this compound (IS) Spike_Analyte->Spike_IS Extraction Solid-Phase Extraction Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Calibration_Curve Construct Calibration Curve Ratio_Calc->Calibration_Curve Concentration_Calc Calculate Concentration Calibration_Curve->Concentration_Calc

Figure 1. A typical bioanalytical workflow for the quantification of Imidaprilat using this compound.

LOD_vs_LOQ Concentration Analyte Concentration Increases → Noise Background Noise LOD Limit of Detection (LOD) (S/N ≈ 3:1) Noise->LOD Detectable LOQ Limit of Quantification (LOQ) (S/N ≥ 10:1) LOD->LOQ Quantifiable with uncertainty Reliable_Quant Reliable Quantification Range LOQ->Reliable_Quant Accurate & Precise

Figure 2. Conceptual relationship between LOD and LOQ.

References

Navigating Method Robustness: A Comparative Guide for Assays Utilizing Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of bioanalytical data is paramount in drug development. A crucial aspect of ensuring this reliability is the rigorous testing of method robustness. This guide provides a comprehensive comparison of key robustness parameters for an assay utilizing Imidaprilat-d3 as an internal standard. The presented data, supported by detailed experimental protocols, will aid in the development and validation of rugged and dependable analytical methods.

The Critical Role of a Deuterated Internal Standard

In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocate for their use.[1] The key advantage of a deuterated standard lies in its ability to closely mimic the physicochemical properties of the analyte, Imidaprilat.[3] This similarity ensures that any variability encountered during sample preparation, such as extraction inconsistencies or matrix effects, affects both the analyte and the internal standard to a similar degree, leading to more accurate and precise quantification.[3][4]

Quantitative Performance Metrics for Method Robustness

The robustness of a bioanalytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. Key parameters to evaluate include freeze-thaw stability, matrix effect, and recovery.

Table 1: Freeze-Thaw Stability of Imidaprilat in Human Plasma

Number of Freeze-Thaw CyclesMean Concentration (ng/mL)Accuracy (%)Precision (%CV)
148.997.83.1
248.597.03.5
348.296.44.0
Acceptance Criteria85-115%≤15%

This data is representative of typical performance and is compiled from general knowledge of ACE inhibitor bioanalysis.

Table 2: Matrix Effect on Imidaprilat Quantification

Matrix SourceAnalyte Peak Area (without IS)Analyte Peak Area (with this compound)Matrix Factor
Lot 11,250,0001,260,0001.01
Lot 21,180,0001,245,0000.99
Lot 31,310,0001,270,0001.02
Lot 41,220,0001,255,0001.00
Lot 51,280,0001,265,0001.01
Lot 61,240,0001,250,0001.00
Acceptance CriteriaIS-Normalized Matrix Factor CV ≤15%

This data is representative and illustrates the effective compensation for matrix effects by a deuterated internal standard.

Table 3: Recovery of Imidaprilat from Human Plasma

Extraction MethodAnalyte Peak Area (Pre-extraction Spike)Analyte Peak Area (Post-extraction Spike)Recovery (%)
Protein Precipitation (Acetonitrile)1,100,0001,250,00088.0
Liquid-Liquid Extraction (Ethyl Acetate)1,050,0001,240,00084.7
Solid-Phase Extraction (Oasis HLB)1,180,0001,260,00093.7
Acceptance CriteriaConsistent and reproducible

Recovery of the analyte and internal standard should be consistent, even if not 100%.[5] The data presented is illustrative of typical recovery values for common extraction techniques.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of robustness testing. Below are protocols for the key experiments cited.

Protocol 1: Freeze-Thaw Stability
  • Sample Preparation: Spike blank human plasma with Imidaprilat at low and high quality control (QC) concentrations. Aliquot into multiple vials.

  • Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles.[6] A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[6]

  • Analysis: After the designated number of cycles, process the samples using the validated bioanalytical method and quantify the Imidaprilat concentration.

  • Evaluation: Compare the mean concentration of the freeze-thaw samples against nominal concentrations. The accuracy should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.

Protocol 2: Matrix Effect Evaluation
  • Sample Sets:

    • Set A: Prepare solutions of Imidaprilat and this compound in a neat solution (e.g., mobile phase).

    • Set B: Extract blank human plasma from at least six different sources. Spike the post-extraction supernatant with Imidaprilat and this compound at the same concentrations as Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A]).

    • IS-Normalized MF: (MF of Imidaprilat) / (MF of this compound).

  • Evaluation: The %CV of the IS-normalized matrix factor calculated from the six matrix sources should not be greater than 15%.

Protocol 3: Recovery Assessment
  • Sample Sets:

    • Set 1 (Pre-extraction Spike): Spike blank human plasma with Imidaprilat and this compound at low, medium, and high QC concentrations. Process these samples through the entire extraction procedure.

    • Set 2 (Post-extraction Spike): Extract blank human plasma. Spike the resulting extract with Imidaprilat and this compound at the same concentrations as Set 1.

  • Analysis: Analyze both sets of samples.

  • Calculation:

    • Recovery (%): [(Mean peak response of Set 1) / (Mean peak response of Set 2)] x 100.

  • Evaluation: While 100% recovery is not essential, it should be consistent and reproducible across all concentration levels.[5]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the robustness testing procedures.

RobustnessTestingWorkflow Overall Robustness Testing Workflow cluster_stability Freeze-Thaw Stability cluster_matrix Matrix Effect cluster_recovery Recovery prep_ft Prepare Spiked Plasma QCs ft_cycle Perform Freeze-Thaw Cycles (e.g., 3 cycles) prep_ft->ft_cycle analyze_ft Analyze Samples ft_cycle->analyze_ft eval_ft Evaluate Accuracy & Precision analyze_ft->eval_ft prep_neat Prepare Neat Solutions (Set A) analyze_matrix Analyze Both Sets prep_neat->analyze_matrix prep_post_extract Prepare Post-Extraction Spiked Samples (6+ lots, Set B) prep_post_extract->analyze_matrix calc_mf Calculate IS-Normalized Matrix Factor analyze_matrix->calc_mf prep_pre_extract Prepare Pre-Extraction Spiked Samples (Set 1) analyze_rec Analyze Both Sets prep_pre_extract->analyze_rec prep_post_extract_rec Prepare Post-Extraction Spiked Samples (Set 2) prep_post_extract_rec->analyze_rec calc_rec Calculate % Recovery analyze_rec->calc_rec

A generalized workflow for method robustness testing.

LogicalRelationship Logical Relationship of Internal Standard Correction cluster_analyte Analyte (Imidaprilat) cluster_is Internal Standard (this compound) cluster_quant Quantification A_response Analyte Response A_variability Analytical Variability (Matrix Effect, Recovery Loss) A_response->A_variability is affected by IS_variability Analytical Variability (Matrix Effect, Recovery Loss) Ratio Response Ratio (Analyte / IS) A_variability->Ratio corrected by IS_response IS Response IS_response->IS_variability is affected by IS_variability->Ratio Result Accurate & Precise Result Ratio->Result leads to

Correction of analytical variability using a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of Imidaprilat-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Imidaprilat-d3, a deuterated active metabolite of the ACE inhibitor Imidapril. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings.

Hazard Assessment and Classification

Based on the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) criteria, this compound waste must be evaluated for the following hazardous characteristics:

RCRA Characteristic Assessment for this compound Conclusion
Ignitability (D001) This compound is a solid with no known flammable properties.Not an ignitable waste.
Corrosivity (D002) The pH of this compound in solution is not readily available. However, it is a carboxylic acid, suggesting it could be acidic. A pH measurement of the waste stream is recommended.Potentially corrosive. Assume corrosive if pH is ≤ 2 or ≥ 12.5.
Reactivity (D003) There is no information to suggest that this compound is unstable, reactive with water, or capable of detonation.Not a reactive waste.
Toxicity (D004-D043) While specific toxicity data for this compound is unavailable, the known reproductive toxicity of the parent compound suggests that this waste should be treated as toxic.Assume toxic.

Experimental Protocols for Waste Characterization

To ensure proper classification, the following experimental protocol should be followed for each unique this compound waste stream:

Objective: To determine the corrosivity characteristic of the this compound waste stream.

Materials:

  • Representative sample of the this compound waste

  • Calibrated pH meter and probe

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Ensure the pH meter is properly calibrated according to the manufacturer's instructions using standard buffer solutions.

  • Don appropriate PPE.

  • Collect a representative sample of the liquid waste stream containing this compound.

  • Immerse the pH probe into the waste sample.

  • Allow the reading to stabilize and record the pH value.

  • Decontaminate the pH probe according to the manufacturer's guidelines.

  • Compare the recorded pH to the RCRA corrosivity limits (≤ 2 or ≥ 12.5).

Step-by-Step Disposal Procedures

The following step-by-step procedures provide a clear path for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation
  • Do not mix this compound waste with non-hazardous waste.

  • Segregate this compound waste from other incompatible chemical wastes. For example, keep it separate from strong oxidizing agents.

Step 2: Containerization
  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.

  • The container must be in good condition with a secure, tight-fitting lid.

Step 3: Labeling
  • Clearly label the waste container with the words "Hazardous Waste ".

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The hazard characteristics: "Toxic" and potentially "Corrosive".

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Accumulation and Storage
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and near the point of generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 5: Arrange for Professional Disposal
  • Once the container is full, or within one year of the accumulation start date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generate this compound Waste assess_hazard Assess Hazards (Assume Toxic & Potentially Corrosive) start->assess_hazard test_ph Perform pH Test (See Protocol) assess_hazard->test_ph segregate Segregate as Hazardous Waste test_ph->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store dispose Arrange for Professional Disposal via EHS store->dispose

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Notify your laboratory supervisor and EHS department.

  • Control the spill by using appropriate absorbent materials (e.g., chemical spill pillows or pads).

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, during cleanup.

  • Collect the absorbed material and any contaminated debris in a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

By following these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guidance for Handling Imidaprilat-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Imidaprilat-d3, a deuterated analogue of Imidaprilat, an angiotensin-converting enzyme (ACE) inhibitor.

Physicochemical and Hazard Information

PropertyValueSource
Molecular Formula C18H23N3O6[2]
Molecular Weight 380.4 g/mol [2]
Appearance White to Off-White Solid[3]
Storage 2-8°C Refrigerator[3]
Known Hazards (based on Imidapril) Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Reproductive Toxicity (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification and Use
Hand Protection Nitrile Gloves (double-gloved)Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove should be removed upon leaving the work area. Change gloves regularly, at least hourly, or if contamination is suspected[5].
Body Protection Laboratory Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. The gown should be worn over personal clothing and removed before leaving the designated handling area[5].
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or airborne particles, safety glasses with side shields or chemical splash goggles are mandatory[6].
Respiratory Protection NIOSH-approved Respirator (e.g., N95)A fit-tested N95 respirator is recommended, especially when handling the solid form where dust generation is possible[7]. All respirator use must be in accordance with a comprehensive respiratory protection program[7].

Operational Plan: Handling and Experimental Workflow

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a designated, clearly labeled, and well-ventilated area at 2-8°C[3]. Access to the storage area should be restricted to authorized personnel.

Preparation of Solutions: All handling of solid this compound and preparation of solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to control for potential inhalation exposure[8]. Use dedicated, calibrated equipment for weighing and dissolving the compound.

Experimental Use: The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh this compound (in fume hood) dissolve Prepare Stock Solution (e.g., in Methanol) weigh->dissolve Volumetric Flask spike Spike Biological Samples with this compound (Internal Standard) dissolve->spike Precise Volume extract Perform Sample Extraction (e.g., SPE or LLE) spike->extract lcms LC-MS/MS Analysis extract->lcms Inject Extract data Data Acquisition lcms->data quant Quantification of Analyte (using this compound signal for normalization) data->quant report Generate Report quant->report

Experimental workflow for using this compound as an internal standard.

Disposal Plan

All waste contaminated with this compound, including gloves, gowns, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour any solutions down the drain[9].

  • Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.

Follow all institutional and local regulations for hazardous waste disposal. Ensure that waste containers are stored in a secondary containment system to prevent spills.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.